molecular formula C24H29NO5 B15598481 Drotaveraldine-d10

Drotaveraldine-d10

Cat. No.: B15598481
M. Wt: 421.6 g/mol
InChI Key: GWEJBCQISYBHHZ-WVEAZQOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drotaveraldine-d10 is a useful research compound. Its molecular formula is C24H29NO5 and its molecular weight is 421.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H29NO5

Molecular Weight

421.6 g/mol

IUPAC Name

[6,7-bis(1,1,2,2,2-pentadeuterioethoxy)-3,4-dihydroisoquinolin-1-yl]-(3,4-diethoxyphenyl)methanone

InChI

InChI=1S/C24H29NO5/c1-5-27-19-10-9-17(14-20(19)28-6-2)24(26)23-18-15-22(30-8-4)21(29-7-3)13-16(18)11-12-25-23/h9-10,13-15H,5-8,11-12H2,1-4H3/i3D3,4D3,7D2,8D2

InChI Key

GWEJBCQISYBHHZ-WVEAZQOUSA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Isotopic Labeling of Drotaveraldine-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Drotaveraldine-d10, a deuterated metabolite of the antispasmodic drug Drotaverine. Drotaveraldine is primarily known as a by-product in the industrial synthesis of Drotaverine hydrochloride and as a metabolite in vivo. This document outlines a proposed synthetic pathway for Drotaveraldine and a subsequent isotopic labeling strategy to yield this compound. The guide includes detailed, albeit hypothetical, experimental protocols, quantitative data tables, and visualizations of chemical workflows and biological pathways to facilitate understanding and further research in this area. The information is curated for professionals in drug development and medicinal chemistry who are interested in the synthesis of isotopically labeled metabolites for use as internal standards in pharmacokinetic studies or for metabolic fate elucidation.

Introduction to Drotaveraldine and Isotopic Labeling

Drotaveraldine, with the molecular formula C24H29NO5, is a known metabolite of Drotaverine, a phosphodiesterase-4 (PDE4) inhibitor used as an antispasmodic agent.[1][2] Structurally, it is the benzoyl derivative corresponding to the benzyl (B1604629) structure of its parent drug. Drotaveraldine is also formed as a by-product during the synthesis of Drotaverine.[3]

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H), is a critical technique in drug discovery and development. Deuterated compounds are invaluable as internal standards for quantitative analysis by mass spectrometry, allowing for precise tracking and quantification of the parent drug and its metabolites in biological matrices. The synthesis of this compound, a deuterated analog of Drotaveraldine, is therefore of significant interest for pharmacokinetic and metabolism studies of Drotaverine.

Proposed Synthesis of Drotaveraldine

While Drotaveraldine is often obtained as a by-product, a targeted synthesis is desirable for producing the necessary quantities for subsequent isotopic labeling. A plausible synthetic route involves the preparation of a 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediate, similar to the synthesis of Drotaverine, followed by a specific oxidation step at the benzylic position.

Proposed Synthetic Workflow

The proposed synthesis of Drotaveraldine can be envisioned as a multi-step process starting from commercially available materials. The key transformation is the oxidation of a 1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline intermediate.

G cluster_0 Synthesis of Intermediate A cluster_1 Cyclization cluster_2 Final Oxidation 3,4-Diethoxyphenylacetic acid 3,4-Diethoxyphenylacetic acid Amide Formation Amide Formation 3,4-Diethoxyphenylacetic acid->Amide Formation 3,4-Diethoxyphenethylamine (B1270529) 3,4-Diethoxyphenethylamine 3,4-Diethoxyphenethylamine->Amide Formation N-(3,4-Diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide N-(3,4-Diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide Amide Formation->N-(3,4-Diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide Intermediate A N-(3,4-Diethoxyphenethyl)-2- (3,4-diethoxyphenyl)acetamide Bischler-Napieralski Reaction Bischler-Napieralski Reaction Intermediate B 1-(3,4-Diethoxybenzyl)-6,7-diethoxy- 3,4-dihydroisoquinoline (B110456) Bischler-Napieralski Reaction->Intermediate B Intermediate A->Bischler-Napieralski Reaction Intermediate B_ref 1-(3,4-Diethoxybenzyl)-6,7-diethoxy- 3,4-dihydroisoquinoline Benzylic Oxidation Benzylic Oxidation Drotaveraldine Drotaveraldine Benzylic Oxidation->Drotaveraldine Intermediate B_ref->Benzylic Oxidation

Figure 1: Proposed synthetic workflow for Drotaveraldine.
Experimental Protocols (Hypothetical)

Step 1: Amide Formation 3,4-Diethoxyphenylacetic acid is coupled with 3,4-diethoxyphenethylamine using a standard peptide coupling reagent (e.g., DCC or EDC) in an aprotic solvent like dichloromethane (B109758) (DCM) to yield N-(3,4-Diethoxyphenethyl)-2-(3,4-diethoxyphenyl)acetamide.

Step 2: Bischler-Napieralski Cyclization The resulting amide is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a non-polar solvent like toluene (B28343) or acetonitrile (B52724) under reflux. This reaction forms the 3,4-dihydroisoquinoline ring, yielding 1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline.

Step 3: Benzylic Oxidation The key step to convert the intermediate to Drotaveraldine is the oxidation of the benzylic C-H bond. Several methods for the oxidation of 1-benzyl-3,4-dihydroisoquinolines to their corresponding 1-benzoyl derivatives have been reported in the literature and could be adapted here. One potential method is a visible-light-mediated oxidation using dioxygen as a green oxidant.[4] Alternatively, a more classical approach would be the use of an oxidizing agent like chromium trioxide (CrO₃) with periodic acid in acetonitrile.[5][6]

  • Protocol: To a solution of 1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline in acetonitrile, add a catalytic amount of CrO₃ followed by the portion-wise addition of periodic acid (H₅IO₆). The reaction is stirred at room temperature until completion, as monitored by TLC. The product, Drotaveraldine, is then isolated and purified using column chromatography.

Quantitative Data on By-Product Formation

While a targeted synthesis is proposed above, it is informative to consider the conditions that favor the formation of Drotaveraldine as a by-product during Drotaverine synthesis, as this provides insight into the reaction dynamics.

Condition ModificationDrotaveraldine Yield (%)Drotaverine Hydrochloride Yield (%)
Standard Protocol4.289.5
Increased Cyclization Temp.6.882.1
Reduced Catalyst Loading1.975.3
Extended Hydrolysis Duration5.168.4
Data adapted from a summary of industrial synthesis observations.[3]

Isotopic Labeling of Drotaveraldine to this compound

The synthesis of this compound requires the introduction of ten deuterium atoms into the Drotaveraldine structure. A common and efficient strategy for introducing multiple deuterium atoms in molecules with ethyl ether groups is to use deuterated ethanol (B145695) (d6) in the synthesis of the ethoxy-substituted precursors. Assuming the "d10" designation refers to two deuterated ethyl groups (2 x C₂D₅), the labeling would be incorporated early in the synthesis.

Proposed Isotopic Labeling Workflow

The proposed strategy involves the synthesis of 3,4-di(ethoxy-d5)phenylacetic acid and 3,4-di(ethoxy-d5)phenethylamine as the key labeled starting materials. These would then be carried through the synthetic sequence described in Section 2.

G cluster_0 Preparation of Labeled Precursors cluster_1 Synthesis of Labeled Drotaveraldine 3,4-Dihydroxyphenylacetic acid 3,4-Dihydroxyphenylacetic acid Williamson Ether Synthesis Williamson Ether Synthesis 3,4-Dihydroxyphenylacetic acid->Williamson Ether Synthesis Ethanol-d6 Ethanol-d6 Ethanol-d6->Williamson Ether Synthesis 3,4-Di(ethoxy-d5)phenylacetic acid 3,4-Di(ethoxy-d5)phenylacetic acid Williamson Ether Synthesis->3,4-Di(ethoxy-d5)phenylacetic acid Labeled Precursors 3,4-Di(ethoxy-d5)phenylacetic acid & 3,4-Di(ethoxy-d5)phenethylamine Synthetic Sequence Amide Formation -> Cyclization -> Oxidation Labeled Precursors->Synthetic Sequence This compound This compound Synthetic Sequence->this compound G cluster_0 Outcome Drotaverine Drotaverine PDE4 PDE4 Drotaverine->PDE4 inhibits AMP AMP PDE4->AMP hydrolyzes cAMP cAMP cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK inhibits Myosin-LC-P Phosphorylated Myosin Light Chain MLCK->Myosin-LC-P phosphorylates Smooth Muscle Contraction Smooth Muscle Contraction Myosin-LC-P->Smooth Muscle Contraction Smooth Muscle Relaxation Smooth Muscle Relaxation ATP ATP ATP->cAMP Adenylyl Cyclase

References

Drotaveraldine-d10: A Technical Guide to Purity, Analysis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Drotaveraldine-d10, a deuterated analog of Drotaverine. The focus is on its certificate of analysis, purity specifications, and the analytical methodologies employed for its characterization. Furthermore, this document elucidates the mechanism of action of the parent compound, Drotaverine, offering a deeper understanding of its pharmacological relevance.

Certificate of Analysis and Purity Specifications

This compound is a stable isotope-labeled compound primarily used as an internal standard in pharmacokinetic and metabolic studies of Drotaverine. The certificate of analysis for this compound typically includes the following specifications, ensuring its suitability for research and development purposes.

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound, compiled from various supplier technical data sheets.

ParameterSpecificationMethod
Chemical Identity
Chemical Name1-[(3,4-Diethoxyphenyl)methylene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-d10-
Molecular FormulaC₂₄H₁₉D₁₀NO₄Mass Spectrometry
Molecular Weight421.55 g/mol Mass Spectrometry
Purity and Composition
Purity>95%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment>95% Deuterium incorporationMass Spectrometry / NMR
Physical Properties
AppearanceSolidVisual Inspection
SolubilitySoluble in Methanol (B129727), DMSO, and other organic solvents-
Storage and Handling
Storage Conditions-20°C for long-term storage-
Shipping ConditionsAmbient temperature-

Experimental Protocols: Purity Determination by HPLC

The purity of this compound is predominantly determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a representative protocol synthesized from established methods for the analysis of Drotaverine and its related compounds.[1][2][3][4][5][6]

Chromatographic Conditions
  • Instrument : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a buffer like 0.02 M potassium dihydrogen orthophosphate (pH adjusted to 3.0) and acetonitrile.[1][4] An alternative is a mixture of methanol and water with 0.05% glacial acetic acid (50:50 v/v).[6]

  • Flow Rate : Typically 1.0 mL/min.[1][2][4][5]

  • Column Temperature : Ambient or controlled at 25°C.[1][4]

  • Detection Wavelength : UV detection at approximately 230 nm, 241 nm, or 357 nm, depending on the specific method and impurities being monitored.[1][3][6]

  • Injection Volume : 20 µL.

Sample Preparation
  • Standard Solution : Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL).

  • Sample Solution : Prepare the test sample of this compound in the same diluent and at a similar concentration to the standard solution.

  • Filtration : Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter.

Data Analysis

The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to that of the reference standard. The percentage purity is determined using the following formula:

Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Impurities are identified by their relative retention times and their levels are quantified.

Mechanism of Action: Signaling Pathway

Drotaverine, the non-deuterated parent compound of this compound, is an antispasmodic agent. Its primary mechanism of action involves the selective inhibition of the phosphodiesterase-4 (PDE4) enzyme.[7][8][9][10] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates a cascade of events resulting in the relaxation of smooth muscles.[9][11]

Drotaverine_Signaling_Pathway cluster_cell Smooth Muscle Cell Drotaverine Drotaverine PDE4 Phosphodiesterase-4 (PDE4) Drotaverine->PDE4 Inhibits cAMP Increased cAMP Drotaverine->cAMP Leads to cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes cAMP_degradation->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactivation Myosin Light Chain Kinase (MLCK) Inactivation PKA->MLCK_inactivation Phosphorylates & Inactivates Relaxation Smooth Muscle Relaxation MLCK_inactivation->Relaxation Promotes

Caption: Signaling pathway of Drotaverine in smooth muscle cells.

Experimental Workflow: HPLC Purity Analysis

The logical flow of the HPLC-based purity analysis for this compound is depicted in the following diagram. This workflow ensures accurate and reproducible results in accordance with standard analytical practices.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Reporting start Start weigh Accurately Weigh Reference Standard & Sample start->weigh dissolve Dissolve in Diluent (e.g., Water/Acetonitrile) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect acquire Data Acquisition detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report end End report->end

Caption: Experimental workflow for HPLC purity analysis of this compound.

References

A Technical Guide to the Physical and Chemical Differences Between Drotaverine and Drotaveraldine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the physical and chemical distinctions between the antispasmodic drug Drotaverine and its deuterated analog, Drotaveraldine-d10. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

Introduction to Drotaverine and the Role of Deuterated Analogs

Drotaverine is a benzylisoquinoline derivative and a potent antispasmodic agent.[1][2][3] Its mechanism of action primarily involves the selective inhibition of phosphodiesterase-4 (PDE4), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent smooth muscle relaxation.[4][5][6][7] It is structurally related to papaverine (B1678415) but exhibits more potent spasmolytic activity with no anticholinergic effects.[3]

In modern pharmaceutical analysis, particularly in pharmacokinetic and bioanalytical studies, stable isotope-labeled internal standards (SIL-IS) are indispensable for achieving accurate and precise quantification.[8][9][10] this compound is the deuterated form of Drotaveraldine, a metabolite of Drotaverine.[2][4] Deuterated standards, such as this compound, are chemically almost identical to their non-deuterated counterparts, allowing them to co-elute and compensate for variations during sample preparation and analysis, especially in mass spectrometry-based methods.[9][11]

Core Physical and Chemical Differences

The fundamental difference between Drotaverine and this compound lies in the substitution of ten hydrogen atoms with deuterium (B1214612) atoms in the ethoxy groups of Drotaveraldine. While their chemical structures and reactivity are nearly identical, this isotopic substitution results in a significant difference in molecular weight. Other physical properties are expected to have subtle differences.

Data Presentation: A Comparative Analysis

The following table summarizes the key physical and chemical properties of Drotaverine and this compound. Data for Drotaverine is compiled from various sources, while the properties for this compound are largely inferred based on the properties of the parent compound and the principles of isotopic labeling, with specific data from supplier information where available.

PropertyDrotaverineThis compound
Chemical Formula C₂₄H₃₁NO₄[3]C₂₄H₁₉D₁₀NO₈[12]
Molecular Weight 397.515 g/mol [3]421.55 g/mol [12]
Appearance Pale Yellow Crystalline Solid[13]N/A (Expected to be similar)
Melting Point 208-213 °C (as HCl salt)[13][14]N/A (Expected to be slightly higher than the non-deuterated form)
Solubility Sparingly soluble in water, soluble in ethanol, freely soluble in chloroform[13]N/A (Expected to be very similar to the non-deuterated form)
Isotopic Enrichment N/A>95%[12]
Purity >99% (pharmaceutical grade)>95% (HPLC)[12]

Note: Some properties for this compound are inferred due to the limited availability of specific experimental data.

The Kinetic Isotope Effect

A significant, albeit subtle, chemical difference arising from deuteration is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reaction for processes that involve the cleavage of this bond. In the context of drug metabolism, if the deuteration occurs at a site of metabolic transformation, it can slow down the rate of metabolism. This can have implications for the pharmacokinetic profile of a drug, potentially leading to increased exposure. While this compound is a metabolite, the principle of KIE is a key consideration in the design of deuterated drugs.

Experimental Protocols

The use of this compound is primarily as an internal standard in bioanalytical methods for the quantification of Drotaverine and its metabolites. Below is a representative experimental protocol for a stability-indicating HPLC method for Drotaverine, where a deuterated standard would be crucial for accurate quantification in biological matrices.

Representative HPLC Method for Drotaverine Analysis

This protocol is adapted from methodologies described for the analysis of Drotaverine.[15][16][17]

1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Drotaverine in the presence of its degradation products.

2. Materials and Reagents:

  • Drotaverine Hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

  • Biological matrix (e.g., plasma)

3. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and 0.1 M Ammonium Acetate buffer (pH 5.0, adjusted with orthophosphoric acid) in a ratio of 60:40 (v/v)[15]

  • Flow Rate: 1.5 mL/min[15]

  • Detector: Photodiode Array (PDA) detector at 319 nm[15]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of Drotaverine HCl (1 mg/mL) in the mobile phase.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the Drotaverine stock solution with the mobile phase to achieve a concentration range of 5-100 µg/mL.[15] Spike each with a fixed concentration of the this compound internal standard.

  • Sample Preparation (from plasma): To 1 mL of plasma, add a known amount of the this compound internal standard. Perform a protein precipitation step with a suitable organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant. Evaporate the supernatant to dryness and reconstitute in the mobile phase before injection.

5. Method Validation:

  • The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[18]

6. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte (Drotaverine) to the peak area of the internal standard (this compound).

Mandatory Visualizations

Signaling Pathway of Drotaverine

Drotaverine_Signaling_Pathway Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP ATP->cAMP Adenylate Cyclase AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Inhibits MLCK_inactive Myosin Light Chain Kinase (Inactive) Smooth_Muscle_Contraction Smooth Muscle Contraction MLCK_active->Smooth_Muscle_Contraction Promotes Smooth_Muscle_Relaxation Smooth Muscle Relaxation MLCK_inactive->Smooth_Muscle_Relaxation Leads to

Caption: Mechanism of action of Drotaverine leading to smooth muscle relaxation.

Experimental Workflow for Bioanalytical Quantification

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Biological_Sample->Spike_IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS Mass Spectrometry Detection HPLC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Final_Concentration Final Analyte Concentration Quantification->Final_Concentration

Caption: Workflow for quantifying an analyte using a deuterated internal standard.

Logical Relationship: Drotaverine and its Deuterated Analog

Logical_Relationship cluster_properties Properties Drotaverine Drotaverine (Analyte) Drotaveraldine Drotaveraldine (Metabolite) Drotaverine->Drotaveraldine Metabolized to Drotaveraldine_d10 This compound (Deuterated Internal Standard) Drotaveraldine->Drotaveraldine_d10 Isotopic Analog Chem_Props Similar Chemical Properties Drotaveraldine_d10->Chem_Props Exhibits Phys_Props Different Physical Properties (Mass) Drotaveraldine_d10->Phys_Props Exhibits

Caption: Relationship between Drotaverine, its metabolite, and the deuterated standard.

References

An In-Depth Technical Guide to the Storage and Handling of Drotaveraldine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling procedures for Drotaveraldine-d10, a deuterated analog of Drotaverine. The information presented herein is intended to ensure the integrity, stability, and safety of this compound in a laboratory setting. The stability data and experimental protocols are based on studies conducted on its non-deuterated counterpart, Drotaverine, and serve as a robust proxy for this compound.

Compound Information

Parameter Value
Chemical Name This compound
Synonyms Deuterated Drotaverine
Molecular Formula C₂₄H₁₉D₁₀NO₄
Molecular Weight 421.55 g/mol
Purity >95% (HPLC)
Isotopic Enrichment >95%

Storage Guidelines

Proper storage is critical to maintain the chemical and isotopic purity of this compound.

Condition Recommendation Rationale
Temperature Store at -20°C for long-term storage.[1]Minimizes degradation and preserves the stability of the compound.
Shipping Can be shipped at ambient temperature for short durations.[1][2]Short-term exposure to ambient temperatures is unlikely to cause significant degradation.
Light Exposure Store in a light-protected environment (e.g., amber vials).Drotaverine has shown susceptibility to photolytic degradation.[1][2]
Moisture Store in a dry place. Use of desiccants is recommended.Prevents hydrolysis and maintains the integrity of the solid compound.
Container Tightly sealed, inert containers (e.g., glass vials with PTFE-lined caps).Prevents contamination and degradation from reactive surfaces.

Handling Procedures

As a pharmaceutical-related compound of unknown full toxicological profile, this compound should be handled with care. The following procedures are based on standard practices for handling chemical reagents and isotopically labeled compounds.

Personal Protective Equipment (PPE)
Equipment Specification
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated.
General Handling Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

G General Laboratory Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Acquire this compound B Review Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Allow compound to equilibrate to room temperature C->D E Weigh desired amount in a fume hood D->E F Prepare stock and working solutions E->F H Store solid compound at -20°C E->H G Store stock solutions at -20°C F->G I Dispose of waste according to institutional guidelines F->I H->I

Caption: General workflow for handling this compound.

Stability Profile (Based on Drotaverine)

Forced degradation studies on Drotaverine provide valuable insights into the potential stability of this compound under various stress conditions.

Stress Condition Conditions Degradation (%)
Acidic 0.1N HCl, reflux for 8-12h~12.62%[2]
1N HCl, reflux for 24h at 100°C~17.21%[3]
Alkaline 1N NaOH, reflux for 24h at 100°C~27.24%[3]
Oxidative Not specified~23.59%[2]
Neutral (Hydrolysis) Water, reflux for 24h at 100°C~9.82%[3]
Thermal 60°C for 15 days (solid)~1.38%[2]
100°C for 48h (solid)~6.82%[3]
Photolytic Direct sunlight for 4h (solid)Significant degradation observed[1][2]
Direct sunlight for 48h (solid)~13.16%[3]

Experimental Protocols

The following are detailed methodologies for stability-indicating assays performed on Drotaverine, which can be adapted for this compound.

Forced Degradation Study Protocol

Objective: To assess the stability of the drug substance under various stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1N or 1N HCl and reflux for a specified duration (e.g., 8-24 hours) at a controlled temperature (e.g., 100°C).[2][3]

  • Alkaline Hydrolysis: Mix the stock solution with 1N NaOH and reflux for a specified duration (e.g., 24 hours) at a controlled temperature (e.g., 100°C).[3]

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified duration.

  • Neutral Hydrolysis: Mix the stock solution with water and reflux for a specified duration (e.g., 24 hours) at a controlled temperature (e.g., 100°C).[3]

  • Thermal Degradation: Expose the solid compound to dry heat in a hot air oven at a specified temperature (e.g., 60-100°C) for a defined period (e.g., 15-48 hours).[2][3]

  • Photolytic Degradation: Expose the solid compound to direct sunlight for a specified duration (e.g., 4-48 hours).[2][3]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Mechanism of Action and Signaling Pathway

Drotaverine, the non-deuterated parent compound, is a phosphodiesterase 4 (PDE4) inhibitor.[4][5][6] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), resulting in smooth muscle relaxation.[4]

G Simplified Signaling Pathway of Drotaverine cluster_membrane Cell Membrane cluster_cytosol Cytosol PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades Drotaverine Drotaverine Drotaverine->PDE4 inhibits PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active phosphorylates MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation leads to

Caption: Simplified signaling pathway of Drotaverine.

Safety Precautions

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse with water for at least 15 minutes and consult a physician.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.

This document is intended for research and development use only and not for human or veterinary use. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

References

Navigating the Landscape of Deuterated Analogs: A Technical Guide to the Isotopic Enrichment and Stability of Drotaveraldine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical analysis and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable bioanalytical results. Drotaveraldine-d10, as the deuterated analog of the Drotaverine metabolite Drotaveraldine, serves as a critical tool in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the isotopic enrichment and stability of this compound, offering valuable insights for researchers and drug development professionals.

Isotopic Enrichment of this compound

The utility of a deuterated standard is intrinsically linked to its isotopic purity. High isotopic enrichment minimizes signal interference from the unlabeled analyte, thereby enhancing the sensitivity and accuracy of analytical methods. Commercially available this compound is characterized by a high degree of isotopic enrichment.

ParameterSpecificationSource
Isotopic Enrichment >95%[1]
Chemical Purity (HPLC) >95%[1]
Molecular Formula C₂₄H₁₉D₁₀NO₄[1]
Molecular Weight 421.55[1]

Note: The high isotopic enrichment of >95% indicates that the majority of this compound molecules contain the desired ten deuterium (B1214612) atoms, ensuring minimal isotopic crossover with the endogenous or administered unlabeled Drotaveraldine.

Stability of this compound

The stability of a deuterated internal standard under various storage and experimental conditions is crucial for maintaining its integrity and ensuring the reproducibility of analytical data. While specific, in-depth stability studies on this compound are not extensively published, general guidelines for the storage and handling of deuterated compounds, along with stability testing protocols for pharmaceuticals, provide a robust framework for ensuring its stability.

Storage and Handling

Proper storage is the first line of defense in preserving the stability of this compound.

ConditionRecommendationRationale
Temperature -20°C[1]
Shipping Ambient[1]

It is imperative to store the compound at the recommended temperature to minimize potential degradation. Upon receipt, the vial should be stored in a desiccator to protect it from moisture. For use, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation.

Experimental Protocol for Stability Assessment

To ascertain the stability of this compound under specific experimental conditions, a comprehensive stability assessment should be conducted. The following protocol, based on general principles of stability testing for pharmaceuticals, can be adapted.

Objective: To evaluate the stability of this compound in solution under various stress conditions, mimicking those encountered during sample preparation and analysis.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol (B129727), water)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS/MS system

  • pH meter

  • Incubator/oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution with the relevant solvent or matrix (e.g., plasma, buffer) to a final concentration typically used in the analytical assay.

  • Stress Conditions:

    • Freeze-Thaw Stability: Subject aliquots of the working solution to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).

    • Short-Term (Bench-Top) Stability: Store aliquots of the working solution at room temperature for a defined period (e.g., 4, 8, 12, and 24 hours) to simulate the time samples may spend on the bench during processing.

    • Long-Term Stability: Store aliquots of the working solution at the intended long-term storage temperature (e.g., -20°C or -80°C) and analyze at various time points (e.g., 1, 3, 6, and 12 months).

    • Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler under its storage conditions (e.g., 4°C) for a period that exceeds the expected run time.

  • Analysis: Analyze the stressed samples against a freshly prepared comparison sample using a validated LC-MS/MS method.

  • Data Evaluation: Calculate the percentage of degradation for each condition. The compound is considered stable if the mean concentration of the stressed samples is within ±15% of the mean concentration of the fresh samples.

Mechanism of Action of the Parent Compound: Drotaverine

Understanding the mechanism of action of the parent compound, Drotaverine, provides context for the biological systems in which this compound is utilized as an internal standard. Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP).[2] By inhibiting PDE4, Drotaverine increases intracellular cAMP levels, leading to the relaxation of smooth muscles.[2][3][4][5]

Below is a diagram illustrating the signaling pathway of Drotaverine.

Drotaverine_Mechanism_of_Action cluster_cell Smooth Muscle Cell Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits AMP 5'-AMP PDE4->AMP Degrades ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP Converts cAMP->PDE4 Active_PKA Active PKA cAMP->Active_PKA Activates Inactive_PKA Inactive Protein Kinase A (PKA) Inactive_PKA->Active_PKA Inactive_MLCK Inactive MLCK Active_PKA->Inactive_MLCK Phosphorylates MLCK Myosin Light Chain Kinase (MLCK) MLCK->Inactive_MLCK Contraction Muscle Contraction MLCK->Contraction Promotes Relaxation Muscle Relaxation Inactive_MLCK->Relaxation Leads to

Caption: Signaling pathway of Drotaverine's mechanism of action.

Experimental Workflow for Bioanalytical Assays

The use of this compound as an internal standard is a cornerstone of quantitative bioanalysis of Drotaverine and its metabolites. A typical experimental workflow is depicted below.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection onto LC System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometric Ionization Separation->Ionization Detection Detection (Analyte & IS) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Report Generate Report Calibration->Report

Caption: A typical bioanalytical workflow using an internal standard.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Drotaveraldine-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of drotaveraldine-d10, a deuterated derivative of a drotaverine metabolite, as an internal standard in quantitative bioanalysis. Leveraging the principles of isotope dilution mass spectrometry, this compound represents a best-practice approach for ensuring the accuracy, precision, and reliability of pharmacokinetic and metabolic studies of the antispasmodic drug drotaverine.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The utility of a deuterated internal standard like this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a stable isotope-labeled (SIL) version of the analyte is added to a sample at the very beginning of the analytical process. The SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, in this case, deuterium.

This compound, being a deuterated form of the drotaverine metabolite drotaveraldine (B587403), serves as an ideal internal standard for the quantification of drotaveraldine and, by extension, can be relevant in studies monitoring the metabolic fate of drotaverine. The key advantage is that the deuterated standard and the native analyte exhibit nearly identical physicochemical properties.[1] This ensures they behave in the same manner during every step of the analytical workflow, from extraction and handling to chromatographic separation and ionization in the mass spectrometer.[2][3]

Any variability or loss encountered during the sample preparation and analysis will affect both the analyte and the internal standard to the same degree.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate.[2] This stable ratio provides a highly accurate and precise measure of the analyte's concentration.

Mechanism of Action in a Bioanalytical Workflow

The "mechanism of action" of this compound as an internal standard is its ability to correct for various sources of analytical error. This corrective action is visualized in the workflow diagram below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Analyte) Spike Spike with this compound (IS) Sample->Spike Add known amount of IS Extraction Extraction / Cleanup Spike->Extraction Co-processing Evaporation Evaporation & Reconstitution Extraction->Evaporation Potential for analyte/IS loss Injection LC Injection Evaporation->Injection Separation Chromatographic Separation (Co-elution) Injection->Separation Ionization ESI Ionization Separation->Ionization Matrix Effects Detection MS/MS Detection (Different m/z) Ionization->Detection Quantification Calculate Peak Area Ratio (Analyte / IS) Detection->Quantification Calibration Plot Ratio vs. Concentration Quantification->Calibration Result Accurate Concentration Calibration->Result

Bioanalytical Workflow with a Deuterated Internal Standard.

Key Correction Points:

  • Extraction Efficiency: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the recovery of the analyte is rarely 100%. Because this compound has the same chemical structure as the analyte, its recovery will be identical.[4]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. Since the deuterated internal standard co-elutes and has the same ionization properties as the analyte, it experiences the same degree of ion suppression or enhancement.[5] This allows for the correction of matrix effects, a major challenge in LC-MS/MS bioanalysis.

  • Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity over the course of an analytical run are corrected for by the constant ratio of the analyte to the internal standard.[2]

Drotaverine Metabolism and the Rationale for this compound

Drotaverine undergoes extensive hepatic metabolism.[6][7] Key metabolic pathways include O-deethylation.[8] In studies conducted in rats, identified metabolites include 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine.[9] Drotaveraldine is a significant metabolite, making its deuterated analog a highly relevant internal standard for studies investigating the metabolic profile of drotaverine.

The logical relationship for selecting a deuterated internal standard is based on achieving the closest possible physicochemical match to the analyte.

G cluster_properties Physicochemical Properties Analyte Analyte (e.g., Drotaveraldine) Prop1 Retention Time Analyte->Prop1 Prop2 Extraction Recovery Analyte->Prop2 Prop3 Ionization Efficiency Analyte->Prop3 IS_Deuterated Ideal IS (this compound) IS_Deuterated->Prop1 Identical IS_Deuterated->Prop2 Identical IS_Deuterated->Prop3 Identical IS_Analog Structural Analog IS (e.g., Imipramine) IS_Analog->Prop1 Different IS_Analog->Prop2 Similar IS_Analog->Prop3 Different

Comparison of Internal Standard Types.

Experimental Protocol: Quantification of Drotaveraldine in Human Plasma

This section outlines a representative experimental protocol for the validation of a bioanalytical method for drotaveraldine using this compound as the internal standard, based on established LC-MS/MS methods for drotaverine and regulatory guidelines.[10][11][12]

Preparation of Standards and Samples
  • Stock Solutions: Prepare individual stock solutions of drotaveraldine and this compound (1 mg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions of the drotaveraldine stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution of this compound at a fixed concentration (e.g., 100 ng/mL).[12]

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate drotaveraldine working solutions to prepare calibration standards covering the desired concentration range (e.g., 1-500 ng/mL) and QC samples at low, medium, and high concentrations.[4]

Sample Extraction (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.[10]

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes typical instrument parameters.

ParameterSpecification
LC System UPLC/HPLC System
Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters

The MRM transitions would be optimized by infusing the pure compounds. Hypothetical transitions are presented below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Drotaveraldine[M+H]⁺Fragment 1, Fragment 2
This compound[M+10+H]⁺Fragment 1+10, Fragment 2+10

Method Validation According to Regulatory Guidelines

A bioanalytical method must be rigorously validated to ensure its suitability for its intended purpose.[12] Key validation parameters, as stipulated by guidelines like the ICH M10, are summarized below.

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity Ensure no interference from endogenous matrix components.Response in blank samples <20% of LLOQ response and <5% of IS response.[13]
Calibration Curve Define the relationship between concentration and response.At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the true value and the degree of scatter.Within- and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).[4]
Recovery Measure the efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.[4]
Matrix Effect Assess the impact of the matrix on ionization.CV of IS-normalized matrix factor across different lots of matrix should be ≤15%.
Stability Ensure analyte integrity under various conditions (freeze-thaw, bench-top, long-term).Mean concentration should be within ±15% of the nominal concentration.

Conclusion

The use of this compound as an internal standard in the bioanalysis of drotaverine and its metabolites represents the gold standard for achieving high-quality, reliable quantitative data. Its mechanism of action lies in its ability to mimic the behavior of the native analyte through every stage of the analytical process. This co-processed behavior effectively corrects for variability in sample extraction, matrix effects, and instrument response. By adhering to rigorous validation protocols, researchers and drug development professionals can generate data of the highest integrity, ensuring confidence in pharmacokinetic assessments and regulatory submissions.[1][12]

References

Safety data sheet (SDS) for Drotaveraldine-d10.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Drotaveraldine-d10, a deuterated analog of Drotaveraldine, one of the main metabolites of the antispasmodic drug Drotaverine. This document is intended to serve as a core reference for researchers utilizing this compound in their work.

Introduction

Physicochemical and Safety Data

The following tables summarize the available quantitative data for this compound and its parent compounds.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₄H₁₉D₁₀NO₅Supplier Data
Molecular Weight421.55 g/mol Supplier Data
Purity>95% (HPLC)Supplier Data
Isotopic Enrichment>95%Supplier Data
AppearanceNo Data Available-
SolubilityNo Data Available-
Melting PointNo Data Available-
Table 2: Safety and Handling Information (Derived from Drotaveraldine and Drotaverine SDS)
ParameterInformationSource
Hazard Identification Pharmaceutical related compound of unknown potency. May cause physiological effects.[1]
First-Aid: Inhalation If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist.[1]
First-Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
First-Aid: Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
First-Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Suitable Extinguishing Media Water, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
Specific Hazards from Combustion Carbon oxides, Nitrogen oxides.[1]
Personal Precautions Wear appropriate personal protective equipment. Avoid inhalation of dust. Do not touch damaged containers or spilled material unless wearing appropriate protective clothing. Ensure adequate ventilation.[1]
Handling Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[2]
Storage Conditions Store at -20°C. Keep container tightly closed in a dry and well-ventilated place.Supplier Data,[2]
Incompatible Materials Strong oxidizing agents.[1]
Table 3: Toxicological Data for Drotaverine Hydrochloride (Parent Compound)
TestResultSpeciesSource
Oral LD50350 mg/kgMouse[2]
Oral LD50540 mg/kgRat[2]

Note: The toxicological properties of this compound have not been thoroughly investigated. The data for the parent compound, Drotaverine HCl, should be used for initial risk assessment.

Mechanism of Action of the Parent Drug (Drotaverine)

Drotaverine, the parent drug of Drotaveraldine, is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is responsible for the hydrolysis and inactivation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Drotaverine leads to an accumulation of intracellular cAMP. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin, leading to the relaxation of smooth muscle cells. This mechanism is the basis for Drotaverine's antispasmodic effects.

Signaling Pathway of Drotaverine

Drotaverine_Pathway cluster_cell Smooth Muscle Cell Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation cAMP Increased cAMP cAMP_degradation->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inactivates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Muscle Contraction MLCK_active->Contraction Promotes Relaxation Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Mechanism of action of Drotaverine via PDE4 inhibition.

Experimental Protocols

While no specific experimental protocols detailing the use of this compound have been published, its primary application is as an internal standard in the quantitative analysis of Drotaverine and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for such an application, based on established methods for Drotaverine analysis.[3][4][5]

Representative Protocol: Quantification of Drotaverine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

1. Objective: To determine the concentration of Drotaverine in human plasma samples.

2. Materials and Reagents:

  • Drotaverine analytical standard

  • This compound (as internal standard, IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Drotaverine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Drotaverine stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

5. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: (Example) 0-0.5 min, 10% B; 0.5-2.5 min, 10-90% B; 2.5-3.0 min, 90% B; 3.0-3.1 min, 90-10% B; 3.1-4.0 min, 10% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: ESI Positive

  • MRM Transitions (Example - to be optimized):

    • Drotaverine: Q1 (e.g., 398.2) -> Q3 (e.g., 190.1)

    • This compound: Q1 (e.g., 421.6) -> Q3 (e.g., to be determined)

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Drotaverine to the internal standard (this compound) against the concentration of the calibration standards.

  • Determine the concentration of Drotaverine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_addition Add Internal Standard (this compound) Plasma->IS_addition Precipitation Add Acetonitrile (Protein Precipitation) IS_addition->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Drotaverine Concentration Calibration->Quantification

Caption: Workflow for quantifying Drotaverine using this compound.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. While comprehensive safety and toxicological data for the deuterated compound are lacking, information from its non-deuterated counterparts provides a solid foundation for safe handling and use. Its primary utility lies as an internal standard for the precise quantification of Drotaverine in biological samples. The provided representative protocol and workflow serve as a starting point for the development of specific analytical methods. As with any specialized chemical, users should consult the latest information from suppliers and adhere to good laboratory practices.

References

Methodological & Application

Application Note & Protocol: High-Throughput Analysis of Drotaverine in Human Plasma using Drotaveraldine-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Drotaverine in human plasma using a stable isotope-labeled internal standard, Drotaveraldine-d10, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Drotaverine is an antispasmodic drug, structurally related to papaverine, that acts as a selective inhibitor of phosphodiesterase 4. It is widely used in the treatment of smooth muscle spasms. Accurate and reliable quantification of Drotaverine in biological matrices is crucial for pharmacokinetic and clinical studies.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis.[1] A deuterated internal standard, such as this compound, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to improved precision and accuracy.[1][2] This application note details a robust and sensitive LC-MS/MS method for the determination of Drotaverine in human plasma.

Experimental

  • Drotaverine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant)

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Kinetex C18, 50 x 3 mm, 2.6 µm) is suitable for separation.[3]

  • Drotaverine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Drotaverine hydrochloride in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Drotaverine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the this compound stock solution to a final concentration of 50 ng/mL.

Sample Preparation Protocol

A protein precipitation method is employed for its simplicity and high-throughput capabilities.[3]

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into the appropriately labeled tubes.

  • Add 20 µL of the 50 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of the diluent is added).

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

ParameterCondition
Column Kinetex C18, 50 x 3 mm, 2.6 µm[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 65% Mobile Phase A, 35% Mobile Phase B[3]
Flow Rate 0.4 mL/min[3]
Column Temperature 40°C[3]
Injection Volume 5 µL
Run Time Approximately 3 minutes[3]

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, with detection in the Multiple Reaction Monitoring (MRM) mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Drotaverine 398.2192.13580
This compound 422.3 (Theoretical)202.1 (Theoretical)35 (To be optimized)80 (To be optimized)

Note: The MRM transition for this compound is theoretical, based on the molecular weight of Drotaveraldine (411.49 g/mol ) and a likely fragmentation pattern analogous to Drotaverine. The exact masses and collision energy should be optimized during method development.

Data Presentation and Method Performance

The following tables summarize the expected performance characteristics of this method, based on typical results for Drotaverine analysis.[3][4]

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range 1.0 - 500.0 ng/mL
Correlation Coefficient (r²) > 0.995
Regression Model Linear, 1/x² weighting
Lower Limit of Quantification (LLOQ) 1.0 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0< 15%85% - 115%< 15%85% - 115%
Low3.0< 15%85% - 115%< 15%85% - 115%
Medium100.0< 15%85% - 115%< 15%85% - 115%
High400.0< 15%85% - 115%< 15%85% - 115%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3.0> 85%85% - 115%
High400.0> 85%85% - 115%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

LCMSMS_Workflow SampleReceipt Sample Receipt (Human Plasma) Spiking Spike with this compound (IS) SampleReceipt->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing Data Processing (Integration & Calibration) LCMS_Analysis->DataProcessing Reporting Result Reporting DataProcessing->Reporting

Caption: LC-MS/MS analytical workflow for Drotaverine quantification.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and reliable approach for the quantification of Drotaverine in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method ideal for pharmacokinetic, bioequivalence, and other clinical studies.

References

Application Note & Protocol: Quantitative Analysis of Drotaverine with Drotaveraldine-d10 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Drotaverine in biological matrices, utilizing Drotaveraldine-d10 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Drotaverine is an antispasmodic drug used to relieve smooth muscle spasms. Accurate quantification of Drotaverine in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This protocol describes a robust and sensitive LC-MS/MS method for the determination of Drotaverine, employing a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • Drotaverine hydrochloride (Reference Standard)

    • This compound (Internal Standard)

  • Solvents and Chemicals:

    • Acetonitrile (B52724) (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (deionized, 18 MΩ·cm or higher)

    • Formic acid (LC-MS grade)

    • Ammonium formate (B1220265) (LC-MS grade)

    • Human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Drotaverine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Drotaverine hydrochloride in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Drotaverine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation Protocol

A protein precipitation method is recommended for the extraction of Drotaverine from plasma samples.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

  • Protein Precipitation: Add 400 µL of acetonitrile (pre-chilled at -20°C) to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 450°C
Capillary Voltage 3.5 kV
Gas Flow Rates Optimized for the specific instrument
MRM Transitions

The following MRM transitions are proposed. These may require optimization on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Drotaverine 398.2194.125
This compound 422.3204.128

Note: The precursor ion for Drotaverine ([M+H]+) is based on its molecular weight of 397.51. The precursor ion for this compound is predicted based on a molecular weight of approximately 421.55 (assuming the addition of one oxygen and ten deuterium (B1214612) atoms to the Drotaverine structure and protonation). The product ions are based on common fragmentation pathways, and the collision energies are typical starting points for optimization.

Data Presentation and Method Validation

A summary of typical quantitative data from a validated bioanalytical method is presented below. These values are illustrative and will need to be determined experimentally.

Table 1: Calibration Curve Parameters
ParameterTypical Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Weighing Factor 1/x²
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1< 15%± 15%< 15%± 15%
Low 3< 15%± 15%< 15%± 15%
Mid 100< 15%± 15%< 15%± 15%
High 800< 15%± 15%< 15%± 15%
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low 385 - 11585 - 115
High 80085 - 11585 - 115

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample (100 µL) add_is Add IS (this compound) sample->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Reconstitute supernatant->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Drotaverine calibrate->quantify

Caption: Experimental workflow for the quantitative analysis of Drotaverine.

Signaling Pathway (Mechanism of Action)

Drotaverine acts as a selective inhibitor of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP initiates a cascade that results in the relaxation of smooth muscle cells.

pde4_inhibition_pathway Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK_inactivation Myosin Light Chain Kinase (MLCK) Inactivation PKA->MLCK_inactivation Relaxation Smooth Muscle Relaxation MLCK_inactivation->Relaxation

Caption: Mechanism of action of Drotaverine via PDE4 inhibition.

Application Note and Protocol for the Bioanalytical Method Development of Drotaverine in Human Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drotaverine is an antispasmodic drug structurally related to papaverine, which acts as a selective inhibitor of phosphodiesterase IV. It is primarily used in the treatment of smooth muscle spasms associated with various gastrointestinal, biliary, and urogenital disorders. Accurate and reliable quantification of Drotaverine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.

This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Drotaverine in human plasma. The method employs a stable isotope-labeled internal standard, Drotaverine-d4, to ensure the highest level of accuracy and precision by compensating for variability in sample preparation and instrument response. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior throughout the analytical process.[1][2]

The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals on method development, validation, and sample analysis for Drotaverine.

Experimental

Materials and Reagents
  • Drotaverine hydrochloride reference standard (≥99% purity)

  • Drotaverine-d4 (deuterated internal standard, ≥98% purity)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (analytical grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Human plasma (K2-EDTA as anticoagulant)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18, 50 x 2.1 mm, 3.5 µm

  • Data acquisition and processing software

Protocols

Preparation of Stock and Working Solutions
  • Drotaverine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Drotaverine hydrochloride and dissolve it in 10 mL of methanol.

  • Drotaverine-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Drotaverine-d4 and dissolve it in 1 mL of methanol.

  • Drotaverine Working Solutions: Prepare serial dilutions of the Drotaverine stock solution with a 50:50 mixture of methanol and water to obtain working solutions for calibration standards and quality control (QC) samples.

  • Drotaverine-d4 Working Solution (100 ng/mL): Dilute the Drotaverine-d4 stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • To each tube, add 100 µL of the respective plasma sample.

  • Add 20 µL of the Drotaverine-d4 working solution (100 ng/mL) to all tubes except the blank. To the blank, add 20 µL of the 50:50 methanol/water mixture.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 4.0 minutes

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ionization Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Drotaverine 398.2190.120025
Drotaverine-d4 402.2194.120025

Method Validation Summary

The following tables summarize the acceptance criteria and expected performance for the bioanalytical method validation of Drotaverine, based on typical results from similar published methods.[3][4][5]

Table 4: Linearity and Range

ParameterAcceptance CriteriaExpected Performance
Calibration Range -1 - 500 ng/mL
Regression Model Linear, weighted (1/x²)-
Correlation Coefficient (r²) ≥ 0.99> 0.995

Table 5: Accuracy and Precision

SampleConcentration (ng/mL)Acceptance Criteria (Mean Accuracy %)Acceptance Criteria (Precision, CV %)Expected Performance (Mean Accuracy %)Expected Performance (Precision, CV %)
LLOQ 180 - 120%≤ 20%95 - 105%< 15%
QC Low 385 - 115%≤ 15%97 - 103%< 10%
QC Medium 10085 - 115%≤ 15%98 - 102%< 8%
QC High 40085 - 115%≤ 15%98 - 102%< 8%

Table 6: Recovery and Matrix Effect

ParameterQC LevelAcceptance CriteriaExpected Performance
Recovery (%) Low, Medium, HighConsistent, precise, and reproducible85 - 105%
Matrix Factor Low, HighCV ≤ 15%< 10%

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Drotaverine-d4 (20 µL) Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Precipitate Add Acetonitrile (300 µL) Vortex1->Precipitate Vortex2 Vortex Vigorously Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Drotaverine / Drotaverine-d4) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical Workflow for Drotaverine Quantification.

Method_Validation_Logic cluster_core Core Validation Parameters cluster_sample Matrix & Stability Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability Linearity->LLOQ Accuracy->Precision

Caption: Logical Relationship of Method Validation Parameters.

References

Application Notes and Protocols for Plasma Analysis of Drotaverine Using Drotaverine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drotaverine is a potent antispasmodic drug used to relieve smooth muscle spasms in various conditions. Accurate and reliable quantification of drotaverine in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Drotaverine-d10, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

These application notes provide detailed protocols for the extraction of drotaverine from human plasma using protein precipitation and liquid-liquid extraction techniques, with the incorporation of Drotaverine-d10 as an internal standard.

Signaling Pathway of Drotaverine

Drotaverine exerts its spasmolytic effect through the inhibition of the phosphodiesterase-4 (PDE4) enzyme. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation.

Drotaverine_Signaling_Pathway Drotaverine Drotaverine PDE4 Phosphodiesterase-4 (PDE4) Drotaverine->PDE4 Inhibits cAMP Increased intracellular cAMP Drotaverine->cAMP Leads to cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK_inactivation Myosin Light Chain Kinase (MLCK) Inactivation PKA->MLCK_inactivation Muscle_Relaxation Smooth Muscle Relaxation MLCK_inactivation->Muscle_Relaxation Protein_Precipitation_Workflow Start Start: Plasma Sample Add_IS Add Drotaverine-d10 (Internal Standard) Start->Add_IS Add_PPT Add Protein Precipitating Agent (e.g., Methanol) Add_IS->Add_PPT Vortex Vortex Add_PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analysis LC-MS/MS Analysis Collect_Supernatant->Analysis Liquid_Liquid_Extraction_Workflow Start Start: Plasma Sample Add_IS Add Drotaverine-d10 (Internal Standard) Start->Add_IS Add_Buffer Add Buffer (for pH adjustment) Add_IS->Add_Buffer Add_Solvent Add Extraction Solvent (e.g., Ethyl Acetate) Add_Buffer->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate_Organic Separate Organic Layer Centrifuge->Separate_Organic Evaporate Evaporate to Dryness Separate_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Role of Drotaveraldine-d10 in drug metabolism and pharmacokinetic (DMPK) assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug metabolites is paramount for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic candidate. Drotaverine, an antispasmodic agent, undergoes extensive metabolism, with Drotaveraldine being one of its identified metabolites. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it ensures the highest accuracy and precision.

Drotaveraldine-d10 is a deuterated form of Drotaveraldine, designed specifically for use as an internal standard in such assays. Its near-identical physicochemical properties to the non-labeled Drotaveraldine ensure that it co-elutes and experiences similar extraction efficiency and matrix effects. This allows for reliable correction of any variability during sample preparation and analysis, leading to robust and reproducible pharmacokinetic data. These application notes provide a comprehensive guide to the utilization of this compound in DMPK assays for the quantification of Drotaveraldine.

Core Applications

This compound is an essential tool for the following DMPK applications:

  • Pharmacokinetic (PK) Studies: Accurate determination of Drotaveraldine concentration-time profiles in various biological matrices (e.g., plasma, urine) following the administration of Drotaverine.

  • Metabolite Quantification: Precise measurement of Drotaveraldine levels as part of broader metabolite identification and quantification studies.

  • Bioequivalence Studies: Supporting studies that compare the bioavailability of different formulations of Drotaverine by measuring its metabolite, Drotaveraldine.

  • In Vitro Metabolism Assays: Use in systems such as human liver microsomes to investigate the metabolic pathways of Drotaverine.

Experimental Protocols

A validated LC-MS/MS method is crucial for the reliable quantification of Drotaveraldine in biological samples. The following protocol outlines a typical procedure for the analysis of Drotaveraldine in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Drotaveraldine Stock Solution (1 mg/mL): Accurately weigh and dissolve Drotaveraldine in methanol (B129727).

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Drotaveraldine stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 200 µL of the this compound internal standard working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

ParameterRecommended Conditions
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Drotaveraldine) To be determined by direct infusion
MRM Transition (this compound) To be determined by direct infusion
Bioanalytical Method Validation

The method should be fully validated according to regulatory guidelines (e.g., EMA, FDA).[1][2][3] The validation should assess the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) over several runs.

  • Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Data Presentation

The results of the bioanalytical method validation should be summarized in clear and concise tables for easy interpretation and reporting.

Table 1: Accuracy and Precision of Drotaveraldine Quantification

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.08.5
Low3.02.9598.36.2
Medium5051.2102.44.8
High150147.998.63.5

Table 2: Stability of Drotaveraldine in Human Plasma

Stability ConditionDurationMean Concentration (ng/mL)% Change from Nominal
Bench-top6 hours at RT48.9-2.2
Freeze-thaw3 cycles49.5-1.0
Long-term30 days at -80°C50.8+1.6

Visualizations

The following diagrams illustrate key workflows and concepts in the application of this compound in DMPK assays.

DMPK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify PK_Analysis Pharmacokinetic Analysis Quantify->PK_Analysis

Bioanalytical Workflow for Drotaveraldine Quantification.

IS_Principle cluster_analyte Analyte (Drotaveraldine) cluster_is Internal Standard (this compound) cluster_quant Quantification A_Sample Initial Amount in Sample A_Loss Loss during Sample Prep A_Sample->A_Loss A_Final Amount Injected A_Loss->A_Final IS_Loss Proportional Loss during Sample Prep A_Loss->IS_Loss Compensates for A_Signal Variable MS Signal (Matrix Effects) A_Final->A_Signal IS_Signal Proportional MS Signal (Matrix Effects) A_Signal->IS_Signal Compensates for Ratio Peak Area Ratio (Analyte / IS) A_Signal->Ratio IS_Added Known Amount Added IS_Added->IS_Loss IS_Final Amount Injected IS_Loss->IS_Final IS_Final->IS_Signal IS_Signal->Ratio Result Accurate & Precise Concentration Ratio->Result

Principle of Stable Isotope-Labeled Internal Standard.

Conclusion

The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for the quantification of the Drotaverine metabolite, Drotaveraldine. By following the outlined protocols and validation guidelines, researchers can generate high-quality DMPK data, which is essential for making informed decisions throughout the drug development process. The near-identical behavior of the deuterated standard to the native analyte ensures that variations in sample handling and analysis are effectively normalized, leading to accurate and precise pharmacokinetic assessments.

References

Application Note: Simultaneous Quantification of Drotaverine and Drotaveraldine-d10 using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive HPLC-MS/MS method for the simultaneous determination of Drotaverine, an antispasmodic drug, and its deuterated internal standard, Drotaveraldine-d10, in biological matrices. The method utilizes a simple sample preparation procedure followed by rapid chromatographic separation and highly selective tandem mass spectrometry detection. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of Drotaverine for pharmacokinetic studies, bioequivalence studies, and other research applications.

Introduction

Drotaverine is a benzylisoquinoline derivative that acts as a selective inhibitor of phosphodiesterase IV, leading to smooth muscle relaxation.[1] Accurate and reliable quantification of Drotaverine in biological samples is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis as it compensates for variability during sample preparation and analysis, thereby improving accuracy and precision.[2][3][4] This document provides a detailed protocol for the simultaneous detection of Drotaverine and this compound using HPLC-MS/MS.

Experimental

Materials and Reagents
  • Drotaverine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic acid (LC-MS Grade)

  • Ammonium formate (B1220265) (LC-MS Grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera series, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX API 4000, Agilent 6400 Series).

  • Analytical Column: A reversed-phase C18 column is commonly used, for instance, a Kinetex C18 (50 x 3 mm, 2.6 µm) or equivalent.[5]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Drotaverine HCl and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Drotaverine stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration curve standards.[1]

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with the same diluent to a suitable concentration for spiking into all samples (calibrators, quality controls, and unknowns).

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 200 µL of the internal standard spiking solution in methanol.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the HPLC-MS/MS system.

HPLC Parameters

A summary of the HPLC conditions is presented in the table below.

ParameterValue
Column Kinetex C18, 50 x 3 mm, 2.6 µm[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 65:35 v/v Water with 0.2% Formic Acid:Acetonitrile[5])
Flow Rate 0.4 mL/min[5]
Column Temperature 40°C[5]
Injection Volume 4 µL[5][6]
Run Time Approximately 3-5 minutes[5]
MS/MS Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The optimized parameters for Drotaverine and the proposed parameters for this compound are listed below.

ParameterDrotaverineThis compound
Ionization Mode ESI Positive[5]ESI Positive
Precursor Ion (Q1) m/z 398.2408.2 (Proposed)
Product Ion (Q3) m/z 190.1190.1 or other suitable fragment (Proposed)
Declustering Potential (DP) 55 V[1]To be optimized
Collision Energy (CE) 27 V[1]To be optimized
Cell Exit Potential (CXP) 6 V[1]To be optimized
Entrance Potential (EP) 10 V[1]To be optimized

Note: The parameters for this compound are proposed based on the structure of Drotaverine. The precursor ion is assumed to have a +10 Da shift. The product ion may remain the same if the deuterium (B1214612) labels are not on the fragmented portion of the molecule. Optimization of these parameters is crucial for achieving the best sensitivity and selectivity.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solutions (1 mg/mL) Working Working Standards Stock->Working IS_Spike IS Spiking Solution Stock->IS_Spike Spike Spike IS into Sample IS_Spike->Spike Sample Plasma Sample Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Quant Quantification MS->Quant

References

Application Note: High-Throughput Quantification of Drotaverine in Human Plasma by LC-MS/MS for Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of drotaverine in human plasma. The described protocol is optimized for high-throughput analysis, making it ideal for bioequivalence studies where a large number of samples require rapid and accurate processing. The method involves a simple protein precipitation step for sample preparation and utilizes a short chromatographic run time. This document provides a comprehensive protocol, including sample preparation, chromatographic and mass spectrometric conditions, and validation data, to support researchers and drug development professionals in their bioequivalence assessments of drotaverine formulations.

Introduction

Drotaverine is an antispasmodic agent used to relieve smooth muscle spasms and associated pain.[1] It acts as a selective inhibitor of phosphodiesterase IV, leading to an increase in cyclic AMP levels and subsequent muscle relaxation. Bioequivalence studies are a critical component of generic drug development, ensuring that the new formulation exhibits a comparable pharmacokinetic profile to the reference product. Accurate and precise quantification of the drug in a biological matrix, such as human plasma, is fundamental to the success of these studies. This application note presents a validated LC-MS/MS method for the determination of drotaverine in human plasma, suitable for supporting high-throughput bioequivalence clinical trials.

Experimental

Materials and Reagents
  • Drotaverine hydrochloride reference standard

  • Imipramine (Internal Standard, IS)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Kinetex C18, 50 x 3 mm, 2.6 µm particle size[2]

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation.[2][3]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 240 µL of human plasma.[2]

  • Add a specific amount of the internal standard (imipramine) solution.

  • Add methanol to deproteinize the plasma sample.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Inject an aliquot (e.g., 4 µL) of the supernatant into the LC-MS/MS system.[2]

Liquid Chromatography Conditions
ParameterCondition
Column Kinetex C18, 50 x 3 mm, 2.6 µm[2]
Mobile Phase 65:35 (v/v) mixture of 0.2% formic acid in water and acetonitrile[2]
Flow Rate 0.4 mL/min[2]
Column Temperature 40°C[2]
Injection Volume 4 µL[2]
Run Time 3.0 minutes[2][3]
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
MRM Transitions Specific precursor-to-product ion transitions for drotaverine and the internal standard (imipramine) should be optimized.

Method Validation

The analytical method was validated according to established bioanalytical guidelines.

Linearity

The method demonstrated good linearity over the concentration range of 2.24-448 ng/mL for drotaverine in human plasma.[2][3] The correlation coefficient (r²) was consistently greater than 0.99.[1]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at multiple quality control (QC) concentrations. The coefficient of variation (CV) for precision was less than 6.3%, and the bias for accuracy was within ±5.4%.[2][3]

Recovery

The extraction recovery of drotaverine from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was found to be between 91% and 98%.[2][3]

Limit of Quantification (LLOQ)

The lower limit of quantification (LLOQ) for drotaverine in human plasma was established at 2.24 ng/mL.[2][3] Some methods have reported an LLOQ as low as 1.013 ng/mL.[1][4]

Bioequivalence Study Protocol

A typical bioequivalence study for drotaverine would follow a randomized, two-way, crossover design.

  • Volunteer Selection: Healthy human volunteers are screened and selected based on inclusion and exclusion criteria.

  • Dosing: Volunteers are administered a single oral dose of the test or reference drotaverine formulation after an overnight fast.[5]

  • Blood Sampling: Blood samples are collected into K2-EDTA tubes at predefined time points before and after drug administration (e.g., up to 30 hours post-dose).[5]

  • Washout Period: A washout period of at least two weeks separates the two treatment periods to ensure complete elimination of the drug from the body.[5]

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation and stored frozen at -20°C or lower until analysis.

  • Sample Analysis: The plasma samples are analyzed for drotaverine concentrations using the validated LC-MS/MS method described above.

  • Pharmacokinetic Analysis: The pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum Concentration), are calculated for both the test and reference products.

  • Statistical Analysis: Statistical analysis is performed to compare the pharmacokinetic parameters of the two formulations. The 90% confidence intervals for the ratio of the geometric means of AUC and Cmax should fall within the acceptance range of 80-125% for the two products to be considered bioequivalent.[5]

Data Presentation

Table 1: LC-MS/MS Method Parameters
ParameterValue
Column Kinetex C18, 50 x 3 mm, 2.6 µm[2]
Mobile Phase 65:35 (v/v) 0.2% Formic Acid in Water : Acetonitrile[2]
Flow Rate 0.4 mL/min[2]
Injection Volume 4 µL[2]
Run Time 3.0 min[2][3]
Ionization Mode ESI Positive[2]
Detection Mode MRM[2]
Table 2: Method Validation Summary
ParameterResult
Linearity Range 2.24 - 448 ng/mL[2][3]
Correlation (r²) > 0.997[2]
Precision (CV%) < 6.3%[2][3]
Accuracy (bias%) < 5.4%[2][3]
Recovery 91 - 98%[2][3]
LLOQ 2.24 ng/mL[2][3]

Visualizations

Bioequivalence_Study_Workflow cluster_washout A Volunteer Screening & Enrollment B Randomization A->B C1 Period 1: Dosing (Test or Reference) B->C1 D1 Serial Blood Sampling C1->D1 E Washout Period D1->E F Plasma Separation & Storage D1->F D1->F C2 Period 2: Dosing (Crossover) E->C2 D2 Serial Blood Sampling C2->D2 D2->F D2->F G LC-MS/MS Analysis of Plasma Samples F->G H Pharmacokinetic & Statistical Analysis G->H I Bioequivalence Conclusion H->I

Caption: Bioequivalence Study Workflow for Drotaverine.

Analytical_Workflow A Plasma Sample Thawing & Vortexing B Addition of Internal Standard A->B C Protein Precipitation with Methanol B->C D Vortexing & Centrifugation C->D E Supernatant Transfer D->E F Injection into LC-MS/MS System E->F G Data Acquisition (MRM Mode) F->G H Data Processing & Quantification G->H

References

Troubleshooting & Optimization

Technical Support Center: Stability of Drotaveraldine-d10 in Processed Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Drotaveraldine-d10 in processed samples. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound compared to its non-deuterated counterpart, Drotaverine?

A1: this compound is expected to exhibit greater metabolic stability than Drotaverine. This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[][2][3] This increased bond strength makes the molecule more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which are often involved in drug metabolism.[2][4] Consequently, this compound may have a longer biological half-life and reduced systemic clearance.[3]

Q2: What are the primary factors that can affect the stability of this compound in processed samples?

A2: The stability of this compound in processed samples can be influenced by several factors, similar to other small molecules:

  • Temperature: Elevated temperatures can accelerate the degradation of the analyte. It is crucial to maintain appropriate storage conditions (e.g., -20°C or -80°C) for processed samples.

  • pH: Extreme pH values in processing solvents or buffers can lead to hydrolysis or other chemical modifications.

  • Light Exposure: Prolonged exposure to UV light may cause photodegradation. Samples should be stored in amber vials or protected from light.

  • Enzymatic Activity: Residual enzymatic activity in biological matrices (e.g., plasma, tissue homogenates) can degrade the analyte if not properly inactivated during sample processing.

  • Solvent Selection: The choice of solvent for extraction and reconstitution can impact stability. It is essential to use high-purity solvents and assess analyte stability in the final reconstitution solvent.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.

Q3: Are there any known degradation pathways for Drotaverine that might be relevant for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, the metabolism of Drotaverine primarily occurs in the liver. Understanding these pathways can provide insights into potential degradation products of its deuterated analog. Although deuteration is intended to slow down metabolism at specific sites, alternative metabolic pathways might become more prominent.[2] It is recommended to perform metabolite identification studies to characterize any significant degradation products of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in processed samples.

Problem Potential Cause(s) Recommended Solution(s)
Low analyte recovery after sample processing. 1. Inefficient extraction from the biological matrix.2. Degradation of the analyte during extraction.3. Adsorption to container surfaces.1. Optimize the extraction method (e.g., adjust solvent polarity, pH, or try a different technique like solid-phase extraction).2. Process samples at a lower temperature and minimize exposure to harsh conditions.3. Use low-adsorption microplates or vials.
High variability in replicate sample measurements. 1. Inconsistent sample processing technique.2. Analyte instability in the autosampler.3. Non-homogenous sample.1. Ensure consistent and precise execution of each step of the sample preparation protocol.2. Evaluate the stability of the processed samples in the autosampler over the expected run time.3. Ensure thorough vortexing or mixing of the sample before processing.
Appearance of unexpected peaks in the chromatogram. 1. Presence of metabolites or degradation products.2. Contamination from solvents, reagents, or labware.1. Use a high-resolution mass spectrometer to identify the unknown peaks.2. Analyze blank samples (matrix without analyte) and solvent blanks to identify sources of contamination.
Shift in retention time during an analytical run. 1. Changes in mobile phase composition.2. Column degradation.3. Fluctuation in column temperature.1. Prepare fresh mobile phase and ensure proper mixing.2. Use a guard column and ensure the mobile phase is compatible with the column chemistry.3. Use a column oven to maintain a stable temperature.

Experimental Protocols

Below are detailed methodologies for key experiments related to the stability assessment of this compound.

Protocol 1: Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Spike a known concentration of this compound into at least six replicates of the biological matrix (e.g., human plasma).

  • Divide the samples into a baseline group and freeze-thaw groups (e.g., 1, 3, and 5 cycles).

  • Analyze the baseline group immediately after preparation.

  • Store the remaining samples at -80°C for at least 24 hours.

  • For the freeze-thaw groups, thaw the samples unassisted at room temperature, and then refreeze them at -80°C for at least 12 hours. Repeat for the desired number of cycles.

  • After the final thaw, process all samples using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the samples using a validated LC-MS/MS method.

  • Compare the mean concentration of the freeze-thaw groups to the baseline group.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

Objective: To determine the stability of this compound in a biological matrix at room temperature for a specified duration.

Methodology:

  • Spike a known concentration of this compound into at least six replicates of the biological matrix.

  • Divide the samples into a baseline group and time-point groups (e.g., 4, 8, and 24 hours).

  • Analyze the baseline group immediately.

  • Keep the remaining samples at room temperature (approximately 25°C).

  • At each specified time point, process and analyze the respective sample group.

  • Compare the mean concentration of each time-point group to the baseline group.

Protocol 3: Post-Preparative Stability Assessment

Objective: To evaluate the stability of processed this compound samples in the autosampler.

Methodology:

  • Process a set of spiked biological matrix samples.

  • Place the processed samples in the autosampler, maintained at a controlled temperature (e.g., 4°C).

  • Inject and analyze the samples at initial time (T=0) and at subsequent time points (e.g., 12, 24, 48 hours) throughout the expected duration of an analytical run.

  • Compare the analyte peak areas or concentrations at the different time points to the initial measurement.

Data Presentation

The following tables summarize hypothetical stability data for this compound. Note: This data is for illustrative purposes only and should be replaced with actual experimental results.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CyclesMean Concentration (ng/mL)% Recovery vs. Baseline
0 (Baseline)101.2100.0%
199.898.6%
398.597.3%
597.196.0%

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at 25°C

Time (hours)Mean Concentration (ng/mL)% Remaining vs. Baseline
0 (Baseline)99.5100.0%
498.999.4%
897.698.1%
2495.395.8%

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.

StabilityWorkflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis Matrix Biological Matrix Spike Spike with This compound Matrix->Spike Process Sample Processing (e.g., LLE, SPE) Spike->Process FT Freeze-Thaw Process->FT ST Short-Term Process->ST PP Post-Preparative Process->PP LCMS LC-MS/MS Analysis FT->LCMS ST->LCMS PP->LCMS Data Data Interpretation LCMS->Data

Caption: General workflow for assessing the stability of this compound.

TroubleshootingLogic Start Low Analyte Signal CheckRecovery Evaluate Extraction Recovery? Start->CheckRecovery CheckStability Assess Analyte Stability? CheckRecovery->CheckStability Recovery OK OptimizeExtraction Optimize Extraction Method CheckRecovery->OptimizeExtraction Low Recovery ModifyConditions Modify Storage/ Handling Conditions CheckStability->ModifyConditions Unstable Reanalyze Re-analyze Samples CheckStability->Reanalyze Stable OptimizeExtraction->Reanalyze ModifyConditions->Reanalyze

Caption: Troubleshooting logic for low analyte signal in this compound analysis.

References

Technical Support Center: Optimizing Chromatographic Peak Shape for Drotaverine and Drotaveraldine-d10

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with Drotaverine and its deuterated internal standard, Drotaveraldine-d10. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common chromatographic challenges and achieve optimal peak shape in your analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered with Drotaverine and this compound?

The most prevalent issue is peak tailing.[1][2][3] This is often due to the basic nature of Drotaverine, which can interact with residual silanol (B1196071) groups on the silica-based stationary phases of HPLC columns.[1][2] Other less common issues include peak fronting and peak broadening.

Q2: Why is my Drotaverine peak tailing?

Peak tailing for basic compounds like Drotaverine in reversed-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase.[2] The primary cause is the interaction of the protonated basic functional groups of Drotaverine with ionized residual silanol groups on the silica (B1680970) surface of the column.[2][3] This leads to more than one retention mechanism, causing the peak to tail.[2] Operating the mobile phase at a pH close to the pKa of Drotaverine can also contribute to this issue.[1]

Q3: How does the mobile phase pH affect the peak shape of Drotaverine?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like Drotaverine. Drotaverine is a basic compound with a pKa around 7.11.[4] At a mobile phase pH below its pKa, Drotaverine will be predominantly in its protonated (ionic) form.

  • Low pH (around 2-4): At a low pH, the silanol groups on the silica surface are protonated and less likely to interact with the protonated Drotaverine molecules. This significantly reduces peak tailing and is often the recommended starting point for method development.[5][6][7]

  • Mid-range pH (around 5-7): In this range, both Drotaverine and the silanol groups can be partially ionized, leading to strong secondary interactions and increased peak tailing.[1]

  • High pH (above 8): At a high pH, the silanol groups are fully deprotonated. While this can lead to strong interactions, specialized high-pH stable columns can be used where the analyte is neutral, potentially improving peak shape. However, this is less common for basic compounds.

Q4: Can the choice of organic modifier in the mobile phase impact peak shape?

Yes, the organic modifier can influence peak shape. Methanol (B129727) is known to be better at masking residual silanol groups compared to acetonitrile, which can sometimes lead to improved peak symmetry for basic compounds. It is advisable to evaluate both solvents during method development.[8]

Q5: What is this compound and why is it used?

This compound is a deuterated analog of a Drotaverine metabolite, often used as an internal standard (IS) in quantitative bioanalysis. An ideal internal standard has similar physicochemical properties and extraction recovery to the analyte of interest.[9] Using a stable isotope-labeled internal standard like this compound can help to correct for variability in sample preparation and instrument response.[10]

Troubleshooting Guides

This section provides a systematic approach to resolving common peak shape issues for Drotaverine and this compound.

Issue 1: Peak Tailing

Symptoms:

  • The peak is asymmetrical with a trailing edge that extends beyond the expected Gaussian shape.

  • The tailing factor (Tf) or asymmetry factor (As) is greater than 1.2.[5]

Troubleshooting Workflow:

G start Peak Tailing Observed check_mobile_phase Check Mobile Phase pH start->check_mobile_phase adjust_ph Adjust pH to 2.5-3.5 check_mobile_phase->adjust_ph Is pH optimal? check_column Evaluate Column adjust_ph->check_column use_endcapped Use End-capped or Polar-Embedded Column check_column->use_endcapped Is column appropriate? check_sample Investigate Sample Effects use_endcapped->check_sample dilute_sample Dilute Sample / Reduce Injection Volume check_sample->dilute_sample Is there overloading? check_system Inspect HPLC System dilute_sample->check_system minimize_dead_volume Minimize Extra-Column Volume check_system->minimize_dead_volume Is there dead volume? end Peak Shape Improved minimize_dead_volume->end

Troubleshooting Peak Tailing

Detailed Steps:

  • Mobile Phase pH Adjustment:

    • Problem: The mobile phase pH may be in a range that promotes silanol interactions.

    • Solution: Lower the mobile phase pH to a range of 2.5-3.5 using an appropriate buffer like phosphate (B84403) or formate.[6][7][11] This ensures that the silanol groups on the silica packing are not ionized and that Drotaverine is fully protonated.

  • Column Selection and Condition:

    • Problem: The column may have a high number of accessible, un-endcapped silanol groups, or the column may be old and degraded.

    • Solution:

      • Use a modern, high-purity silica column that is well end-capped.[1][2]

      • Consider using a column with a polar-embedded stationary phase, which can provide additional shielding of the silica surface.[1]

      • If the column is old, replace it with a new one. A guard column can also help protect the analytical column from contaminants.[5]

  • Sample Overload:

    • Problem: Injecting too high a concentration of the analyte can saturate the stationary phase and lead to peak tailing.[5][12]

    • Solution: Reduce the injection volume or dilute the sample.[5]

  • Extra-column Effects:

    • Problem: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][12]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[5]

Issue 2: Peak Fronting

Symptoms:

  • The peak is asymmetrical with a leading edge that is broader than the trailing edge.

Potential Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to spread at the head of the column.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5]

  • Column Overloading: While often causing tailing, severe overloading can sometimes manifest as fronting.

    • Solution: Dilute the sample or reduce the injection volume.[5]

  • Column Collapse: This is a less common issue but can occur with certain column chemistries under specific conditions.

    • Solution: Ensure the operating conditions are within the manufacturer's recommendations for the column.

Issue 3: Peak Broadening

Symptoms:

  • The peak is wider than expected, leading to decreased efficiency and resolution.

Potential Causes and Solutions:

  • Extra-column Volume: Similar to peak tailing, excessive dead volume in the system can lead to broader peaks.[1][12]

    • Solution: Minimize tubing length and diameter, and check all connections.[5]

  • Column Degradation: An old or contaminated column will lose efficiency, resulting in broader peaks.[5]

    • Solution: Flush the column with a strong solvent or replace it if necessary.[5]

  • High Detector Time Constant: A slow detector response can distort the peak shape.

    • Solution: If adjustable, reduce the detector's time constant.[5]

Experimental Protocols

Below are example experimental protocols for the analysis of Drotaverine, synthesized from published methods. These should be adapted and validated for your specific application.

Sample Preparation (from Plasma)
  • Protein Precipitation:

    • To 240 µL of human plasma, add a known amount of this compound internal standard.

    • Add 720 µL of methanol to precipitate the proteins.[13]

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Inject a small aliquot (e.g., 4 µL) of the supernatant directly into the LC-MS/MS system.[13]

HPLC Method Parameters

The following table summarizes typical HPLC parameters for Drotaverine analysis.

ParameterCondition 1Condition 2Condition 3
Column C18, 250 x 4.6 mm, 5 µm[14]C8, 250 x 4.6 mm, 5 µm[7]C18, 150 x 4.6 mm, 5 µm[6]
Mobile Phase A 0.02 M KH2PO4, pH 3.0[6]0.05 M KH2PO4, pH 3.5[7]0.2% Formic Acid in Water[13]
Mobile Phase B Acetonitrile[6]Methanol[7]Acetonitrile[13]
Gradient/Isocratic Gradient[6]Isocratic (45:55 A:B)[7]Isocratic (65:35 A:B)[13]
Flow Rate 1.0 mL/min[6][7][14]1.0 mL/min[7]0.4 mL/min[13]
Column Temperature 25 °C[6]Ambient40 °C[13]
Detection PDA at 230 nm[6]UV at 241 nm[7]MS/MS
Injection Volume 20 µL[14]Not Specified4 µL[13]
LC-MS/MS Parameters

For quantitative analysis, tandem mass spectrometry is often employed.

ParameterDrotaverineThis compound (Typical)
Ionization Mode Positive Electrospray (ESI+)[13]Positive Electrospray (ESI+)
Precursor Ion (m/z) 398.2408.2
Product Ion (m/z) 192.1(Dependent on fragmentation)
Collision Energy Optimized for specific instrumentOptimized for specific instrument

Note: The exact m/z values for this compound and optimal collision energies will need to be determined empirically on your specific mass spectrometer.

Visualization of Workflows

General Analytical Workflow

This diagram illustrates the typical sequence of steps in a quantitative analysis of Drotaverine.

G sample Sample Collection (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction hplc HPLC Separation extraction->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant

Analytical Workflow for Drotaverine

By following these guidelines and systematically troubleshooting any issues that arise, you can significantly improve the chromatographic peak shape for Drotaverine and this compound, leading to more accurate and reliable analytical results.

References

Troubleshooting variability in Drotaveraldine-d10 internal standard response.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Drotaveraldine-d10 Internal Standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in this compound internal standard response during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Drotaverine, where ten hydrogen atoms have been replaced with deuterium (B1214612). It is considered the gold standard for an internal standard in quantitative bioanalysis of Drotaverine for several reasons:

  • Similar Physicochemical Properties: It behaves nearly identically to the unlabeled analyte (Drotaverine) during sample preparation, chromatography, and ionization.

  • Co-elution: It typically co-elutes with Drotaverine, meaning it experiences similar matrix effects.

  • Mass Differentiation: It is easily distinguished from Drotaverine by a mass spectrometer due to the mass difference, allowing for accurate quantification.

By adding a known amount of this compound to every sample, it is possible to normalize for variations that may occur during the analytical process, leading to more accurate and precise results.

Q2: What are the common causes of variability in the this compound response?

Variability in the internal standard response is a common issue in LC-MS/MS analysis and can stem from several factors:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds in the biological matrix can suppress or enhance the ionization of this compound. This is a primary cause of variability.

  • Sample Preparation Inconsistencies: Errors during sample preparation, such as inaccurate pipetting of the internal standard, inconsistent extraction recovery, or incomplete reconstitution of the dried extract, can lead to significant response variations.

  • Instrumental Issues: Fluctuations in the LC-MS/MS system, including inconsistent injection volumes, detector voltage instability, or a contaminated ion source, can affect the signal intensity.

  • Analyte and Internal Standard Stability: Degradation of this compound in the biological matrix or during sample processing can lead to a decreased response. Drotaverine itself is known to be susceptible to degradation under certain conditions.

  • Issues with Deuterated Standards: Although rare, deuterated standards can sometimes exhibit slight chromatographic shifts compared to the analyte (isotope effect), potentially leading to differential matrix effects. In some instances, back-exchange of deuterium for hydrogen can occur, although this is less common with labels on carbon atoms.

Q3: How can I investigate the root cause of my this compound response variability?

A systematic approach is crucial for identifying the source of variability. The following workflow can help guide your investigation:

G Troubleshooting Workflow for IS Variability cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Potential Causes cluster_3 Solutions start Variable IS Response Observed check_instrument Review Instrument Performance (System Suitability, Pressure Trace) start->check_instrument check_prep Evaluate Sample Preparation (Re-inject previous batch, check pipetting) start->check_prep check_matrix Assess Matrix Effects (Post-column infusion, post-extraction spike) start->check_matrix check_stability Investigate Analyte/IS Stability (Re-assay aged samples) start->check_stability cause_instrument Instrument Malfunction check_instrument->cause_instrument cause_prep Sample Prep Error check_prep->cause_prep cause_matrix Matrix Effects check_matrix->cause_matrix cause_stability Degradation check_stability->cause_stability solution_instrument Instrument Maintenance cause_instrument->solution_instrument solution_prep Refine Protocol/ Retrain Analyst cause_prep->solution_prep solution_matrix Optimize Chromatography/ Improve Sample Cleanup cause_matrix->solution_matrix solution_stability Modify Sample Handling/ Storage cause_stability->solution_stability

Caption: A logical workflow for troubleshooting internal standard variability.

Troubleshooting Guides

Issue 1: Inconsistent this compound Response Across a Batch
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Review Pipetting Technique: Ensure accurate and consistent addition of the internal standard to all samples. Use a calibrated pipette. 2. Check Extraction Efficiency: Evaluate the extraction recovery across the batch. Inconsistent recovery can lead to variable IS response. Consider if the vortexing time or centrifugation speed was uniform for all samples. 3. Ensure Complete Reconstitution: After evaporation, ensure the residue is completely redissolved in the reconstitution solvent. Vortex thoroughly.
Instrumental Drift 1. Monitor System Suitability: Inject a system suitability test (SST) sample at the beginning, middle, and end of the batch to check for instrument performance drift. 2. Check for Ion Source Contamination: A dirty ion source can lead to a gradual decrease in signal intensity over a run. Perform routine cleaning and maintenance.
Matrix Effects from Different Lots 1. Evaluate Multiple Matrix Lots: During method validation, assess matrix effects using at least six different lots of the biological matrix to ensure the method is robust.
Issue 2: Low this compound Response in All Samples
Potential Cause Troubleshooting Steps
Incorrect Internal Standard Concentration 1. Verify IS Working Solution: Prepare a fresh internal standard working solution and re-analyze a subset of samples. Ensure the correct stock solution was used and dilutions were performed accurately.
Systematic Ion Suppression 1. Optimize Chromatography: Modify the LC gradient to better separate the analyte and internal standard from co-eluting matrix components. 2. Improve Sample Cleanup: Consider a more rigorous sample preparation method (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interfering substances.
Analyte/IS Degradation 1. Assess Stability: Investigate the stability of Drotaverine and this compound in the matrix under the storage and processing conditions used. Drotaverine is known to be susceptible to degradation in alkaline and oxidative conditions.[1][2]
Issue 3: High this compound Response in Some Samples
Potential Cause Troubleshooting Steps
Double Spiking of Internal Standard 1. Review Sample Preparation Records: Carefully check the sample preparation logs for any notes indicating a potential error in IS addition.
Ion Enhancement 1. Investigate Co-eluting Compounds: Similar to ion suppression, co-eluting compounds can also enhance the ionization of the analyte and internal standard. Chromatographic optimization and improved sample cleanup are key.
Carryover 1. Optimize Wash Method: Ensure the autosampler needle and injection port are being adequately washed between injections to prevent carryover from high-concentration samples. Inject a blank after a high standard to check for carryover.

Experimental Protocols

Below are representative experimental protocols for the analysis of Drotaverine in human plasma using this compound as an internal standard. These are provided as examples and should be optimized for your specific instrumentation and application.

Protocol 1: Liquid-Liquid Extraction (LLE)

This method is adapted from a validated LC-MS/MS method for Drotaverine in human plasma.[3][4]

  • Sample Preparation Workflow:

    G plasma 300 µL Plasma Sample add_is Add 50 µL this compound (approx. 2000 pg/mL) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add 2.0 mL Ethyl Acetate vortex1->add_solvent vortex2 Vortex for 10 min add_solvent->vortex2 centrifuge Centrifuge at 4000 rpm for 5 min at 4°C vortex2->centrifuge freeze_decant Flash Freeze and Decant Supernatant centrifuge->freeze_decant evaporate Evaporate to Dryness at 40°C under Nitrogen freeze_decant->evaporate reconstitute Reconstitute in 500 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

    Caption: Liquid-Liquid Extraction workflow for Drotaverine analysis.

  • Chromatographic Conditions:

ParameterValue
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 50:50 A:B)
Flow Rate 1.0 mL/min
Column Temperature 25°C
  • Mass Spectrometry Parameters (Positive Ion Mode):

ParameterDrotaverineThis compound
Precursor Ion (m/z) 398.2408.2
Product Ion (m/z) 190.1190.1
Declustering Potential (DP) 55 V55 V
Collision Energy (CE) 27 V27 V
Cell Exit Potential (CXP) 6 V6 V

Note: These are example parameters and should be optimized for your specific instrument.

Protocol 2: Protein Precipitation (PPT)

This method is adapted from a validated LC-MS/MS method for Drotaverine in a bioequivalence study.[5][6]

  • Sample Preparation Workflow:

    G plasma 240 µL Plasma Sample add_is_ppt Add this compound plasma->add_is_ppt add_methanol Add Methanol (Protein Precipitant) add_is_ppt->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

    Caption: Protein Precipitation workflow for Drotaverine analysis.

  • Chromatographic Conditions:

ParameterValue
Column Kinetex C18 (50 x 3 mm, 2.6 µm)
Mobile Phase 65:35 (v/v) 0.2% Formic Acid in Water : Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
  • Mass Spectrometry Parameters (Positive Ion Mode):

    Parameters should be optimized for the specific instrument, monitoring the appropriate precursor and product ions for Drotaverine and this compound.

Data Summary Tables

The following tables summarize quantitative data from published methods for your reference.

Table 1: Comparison of Sample Preparation Methods

MethodSample VolumeKey StepsReported RecoveryReference
Liquid-Liquid Extraction (LLE) 300 µLEthyl Acetate extraction, evaporation, reconstitutionPrecise recovery across calibration curve range[3][4]
Protein Precipitation (PPT) 240 µLMethanol precipitation, centrifugation91-98%[5][6]

Table 2: Summary of LC-MS/MS Method Parameters and Performance

ParameterMethod 1 (LLE)[3][4]Method 2 (PPT)[5][6]
Column C18 (150 x 4.6 mm, 5 µm)Kinetex C18 (50 x 3 mm, 2.6 µm)
Mobile Phase Acetonitrile:Ammonium Formate Buffer (50:50, v/v)0.2% Formic Acid in Water:Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min0.4 mL/min
LLOQ 1.013 ng/mL2.24 ng/mL
Linearity (r²) > 0.99> 0.997
Intra-day Accuracy 98.033–100.583%Bias < 5.4%
Intra-day Precision (CV) 0.14–0.90%< 6.3%

References

Enhancing assay sensitivity for low concentrations of Drotaverine using Drotaveraldine-d10.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of assays for low concentrations of Drotaverine, with a specific focus on the utility of Drotaveraldine-d10 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing assay sensitivity for Drotaverine important?

A1: Enhancing assay sensitivity is crucial for accurately quantifying low concentrations of Drotaverine in biological matrices. This is particularly important in pharmacokinetic and pharmacodynamic (PK/PD) studies, bioequivalence studies, and therapeutic drug monitoring, where drug concentrations can be very low.[1][2][3] Increased sensitivity allows for a more detailed characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, especially at early time points or in studies with low dosage regimens.

Q2: What is an internal standard and why is this compound a suitable choice for Drotaverine analysis?

A2: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (in this case, Drotaverine) that is added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response.[4] this compound is a deuterated analog of Drotaverine, meaning it is structurally identical to a major metabolite of Drotaverine, Drotaveraldine, but with ten deuterium (B1214612) atoms replacing hydrogen atoms.[5][6] This makes it an ideal internal standard because it co-elutes with the analyte, experiences similar ionization efficiency and matrix effects in mass spectrometry, but is distinguishable by its higher mass. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.[5]

Q3: What are the typical lower limits of quantification (LLOQ) achieved for Drotaverine in plasma?

A3: Several validated LC-MS/MS methods have been reported for the quantification of Drotaverine in human plasma. The reported LLOQs typically range from approximately 1 ng/mL to 2.24 ng/mL.[1][2][7] Achieving a low LLOQ is essential for capturing the complete pharmacokinetic profile of the drug.

Q4: What are the common sample preparation techniques for Drotaverine analysis in biological matrices?

A4: Common sample preparation techniques for Drotaverine in plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1][2]

  • Protein Precipitation: This is a simple and rapid technique where a protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724), is added to the plasma sample to precipitate proteins.[1]

  • Liquid-Liquid Extraction: This technique involves extracting the drug from the aqueous plasma sample into an immiscible organic solvent.[2]

  • Solid-Phase Extraction: This method utilizes a solid sorbent to selectively adsorb the analyte from the sample, which is then eluted with a suitable solvent.

The choice of technique depends on the required level of sample cleanup, sensitivity, and throughput.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization of Drotaverine. 2. Suboptimal sample preparation leading to analyte loss. 3. Matrix effects (ion suppression or enhancement).[8] 4. Incorrect mass spectrometry parameters.1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature). Drotaverine is typically analyzed in positive ion mode.[1] 2. Evaluate different sample preparation techniques (PPT, LLE, SPE) to maximize recovery.[1][2] Ensure complete evaporation and reconstitution steps. 3. Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects.[5] Dilute the sample if necessary. 4. Perform tuning and optimization of the mass spectrometer for Drotaverine and this compound to identify the most abundant and stable precursor and product ions for multiple reaction monitoring (MRM).
Poor Peak Shape (Tailing or Fronting) 1. Incompatible mobile phase pH with the analyte's pKa. 2. Column degradation or contamination. 3. Inappropriate column chemistry.1. Adjust the mobile phase pH to ensure Drotaverine is in a single ionic state. 2. Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column. 3. Screen different C18 or other suitable reversed-phase columns from various manufacturers.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix interferences from the biological sample.1. Use high-purity solvents and freshly prepared mobile phases. Purge the LC system thoroughly. 2. Employ a more rigorous sample cleanup method (e.g., SPE instead of PPT).
Inconsistent Internal Standard Response 1. Errors in adding the internal standard solution. 2. Degradation of the internal standard.1. Use a calibrated pipette and ensure consistent addition of the IS to all samples, calibrators, and QCs. 2. Check the stability of the internal standard stock and working solutions.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of Drotaverine

This protocol is a composite based on published methods and serves as a starting point for method development.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[1]

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Drotaverine: The precursor ion is [M+H]+ at m/z 398. The specific product ion will need to be determined during method development, but a common fragment is m/z 192.

    • This compound: The precursor ion will be [M+H]+ at m/z corresponding to the deuterated compound. The product ion will also be shifted by the deuterium labeling. These transitions must be optimized.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for both Drotaverine and this compound.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Drotaverine.

Table 1: Method Validation Parameters for Drotaverine Quantification

ParameterTypical ValueReference
Linearity Range1 - 500 ng/mL[2]
Correlation Coefficient (r²)> 0.99[1][2]
Lower Limit of Quantification (LLOQ)1.013 ng/mL[2]
Accuracy (% Bias)Within ±15%[1]
Precision (% CV)< 15%[1]
Recovery85-115%[1]

Table 2: Comparison of Different LC-MS/MS Methods for Drotaverine

Parameter Method A Method B
Internal Standard Imipramine[1]Not Specified[2]
Sample Preparation Protein Precipitation[1]Liquid-Liquid Extraction[2]
LLOQ 2.24 ng/mL[1]1.013 ng/mL[2]
Linearity Range 2.24 - 448 ng/mL[1]0.993 - 498.245 ng/mL[2]
Recovery 91 - 98%[1]Not Specified

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification Results Pharmacokinetic Analysis Quantification->Results

Caption: Experimental workflow for Drotaverine quantification.

Logical_Relationship Drotaverine Drotaverine (Analyte) Sample_Prep Sample Preparation (e.g., Protein Precipitation) Drotaverine->Sample_Prep Drotaveraldine_d10 This compound (Internal Standard) Drotaveraldine_d10->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Ratio Peak Area Ratio (Drotaverine / this compound) LC_MS->Ratio Concentration Accurate Concentration of Drotaverine Ratio->Concentration

Caption: Role of this compound in accurate quantification.

References

Technical Support Center: Optimizing Experiments with Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing laboratory experiments involving internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to address specific problems you may encounter during your experiments.

Issue 1: Inconsistent Internal Standard (IS) Response

Q1: My internal standard response is highly variable across an analytical run. What are the potential causes and how can I fix it?

High variability in the internal standard (IS) response can undermine the reliability of your results. The causes can generally be categorized into sample preparation, matrix effects, and instrument-related issues. A systematic approach is crucial to identify and resolve the problem.

Potential Causes and Solutions:

CategoryPotential CauseTroubleshooting Action
Sample Preparation Inconsistent SpikingEnsure the IS is added at an early stage of the sample preparation to account for variations in the process. Use a calibrated pipette and ensure thorough mixing after adding the IS.
Inconsistent Extraction RecoveryOptimize the extraction procedure to ensure it is efficient and reproducible. Adding a small amount of acid or base during protein precipitation can help dissociate the analyte and IS from matrix components.
Human ErrorImplement a clear and standardized workflow for sample preparation. Adding a distinct volume of IS solution can help visually confirm its addition.
Matrix Effects Ion Suppression or EnhancementMatrix components can interfere with the ionization of the IS, leading to signal variability. Use a stable isotope-labeled (SIL) internal standard, which is the gold standard for minimizing matrix effects in LC-MS. If a SIL IS is not available, select an analog that closely mimics the physicochemical properties of the analyte.
Lot-to-Lot Matrix VariabilityEvaluate several different lots of the biological matrix during method development to assess the potential for lot-dependent matrix effects.
Instrument-Related Issues Injection Volume VariabilityWhile modern autosamplers are precise, issues can still occur. An IS is effective at correcting for variations in injection volume.
Inconsistent Ion Source SprayInspect and clean the ion source as part of routine maintenance to ensure a stable and consistent spray.
Detector SaturationEnsure the IS concentration is appropriate and does not saturate the detector, which can lead to non-linear responses.
Issue 2: Poor Internal Standard (IS) Recovery

Q2: I am experiencing low and inconsistent recovery of my internal standard. What steps should I take to troubleshoot this?

Poor IS recovery can indicate problems with your sample extraction and preparation method. It is essential to differentiate between low recovery due to the extraction process and signal suppression from matrix effects.

Troubleshooting Protocol: Differentiating Extraction and Matrix Effects

To determine the root cause of poor recovery, perform the following experiment:

  • Prepare Three Sets of Samples:

    • Set A (Pre-extraction Spike): Spike a blank matrix sample with the internal standard before the extraction process.

    • Set B (Post-extraction Spike): Extract a blank matrix sample and spike the resulting extract with the internal standard after the extraction process.

    • Set C (Neat Solution): Prepare a solution of the internal standard in a clean solvent at the same final concentration as the spiked samples.

  • Analyze and Compare:

    • Analyze all three sets of samples using your analytical method.

    • Compare Set A and Set B: A significant difference in the IS response between these sets indicates a problem with the extraction efficiency.

    • Compare Set B and Set C: A significant difference in the IS response suggests that matrix effects (ion suppression or enhancement) are the primary issue.

Issue 3: Calibration Curve Non-Linearity

Q3: My calibration curve is not linear, even though I am using a stable isotope-labeled internal standard. What could be wrong?

A non-linear calibration curve indicates that the response ratio of the analyte to the internal standard is not proportional to the analyte's concentration. This can be caused by several factors.

Troubleshooting Steps for Non-Linearity:

  • Verify IS Concentration: An incorrect or inappropriate IS concentration can lead to non-linearity. The IS response should be high enough for good precision but within the linear range of the detector.

  • Investigate Matrix Effects: Even SIL internal standards can be affected by severe matrix effects, especially if there is chromatographic separation between the analyte and the IS. Ensure co-elution of the analyte and the SIL IS to mitigate differential matrix effects.

  • Check for Contamination: Analyze a blank matrix sample to ensure there is no endogenous analyte or interference at the retention time of the analyte or IS.

  • Evaluate Instrument Performance: Check for detector saturation at the highest calibration standard concentration.

  • Assess IS Purity: For SIL internal standards, impurities of the unlabeled analyte can affect the accuracy of the calibration curve, especially at the lower limit of quantification (LLOQ).

Frequently Asked Questions (FAQs)

Q1: What are the key criteria for selecting a good internal standard?

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Key criteria include:

  • Chemical and Physical Similarity: The IS should have similar physicochemical properties (e.g., polarity, pKa, molecular weight) to the analyte to ensure comparable behavior during sample preparation and analysis.

  • Absence from Sample Matrix: The chosen IS must not be naturally present in the samples being analyzed.

  • Chromatographic Resolution: The IS should be well-resolved from the analyte and any other matrix components, with a resolution factor (Rs) typically greater than 1.5 to avoid peak overlap. For LC-MS, co-elution with a stable isotope-labeled IS is often desirable.

  • Stability: The IS must be chemically stable throughout the sample preparation, storage, and analysis process.

  • Availability and Purity: The IS should be available in a pure form, and any impurities should not interfere with the analysis.

Q2: When should I add the internal standard to my samples?

For optimal results, the internal standard should be added as early as possible in the sample preparation workflow. This allows the IS to compensate for analyte losses and variability during all subsequent steps, including extraction, evaporation, and reconstitution.

Q3: Can I use one internal standard for multiple analytes?

Yes, but only if the internal standard behaves similarly to each analyte in terms of extraction efficiency, chromatographic retention, and detector response. For complex analyses with structurally diverse analytes, it may be necessary to use multiple internal standards.

Q4: What is the ideal concentration for an internal standard?

The internal standard should be added at a concentration that is similar to the expected concentration of the target analyte(s) in the samples. The concentration should be sufficient to produce a strong and reproducible signal without saturating the detector.

Data Presentation

The use of an internal standard can significantly improve the accuracy and precision of an analytical method. The following tables provide a hypothetical comparison of method validation parameters with and without an internal standard, based on ICH guidelines.

Table 1: Accuracy - Analyte Recovery

Concentration LevelWithout Internal Standard (% Recovery)With Internal Standard (% Recovery)
80%95.299.5
100%104.5100.2
120%96.899.8
Average 98.8 99.8

Table 2: Precision - Repeatability (Relative Standard Deviation)

Concentration LevelWithout Internal Standard (% RSD)With Internal Standard (% RSD)
80%2.50.8
100%1.90.5
120%2.20.7
Average 2.2 0.7

Table 3: Precision - Intermediate Precision (% RSD)

ConditionWithout Internal Standard (% RSD)With Internal Standard (% RSD)
Different Day3.11.0
Different Analyst2.8

Validation & Comparative

A Comparative Guide to the Bioanalysis of Drotaverine: Cross-Validation of an LC-MS/MS Assay with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of pharmaceutical compounds in biological matrices is a critical aspect of preclinical and clinical studies. This guide provides a detailed comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Drotaverine in human plasma. We will objectively compare the performance of a published assay utilizing a non-isotopically labeled internal standard against a proposed method employing a deuterated internal standard, Drotaveraldine-d10.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis. A SIL-IS, such as this compound, is chemically identical to the analyte, Drotaverine, with the exception of a few heavier isotopes. This near-identical physicochemical behavior ensures that the SIL-IS experiences the same variations as the analyte during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for more accurate and precise quantification by effectively compensating for matrix effects and variability in extraction recovery.

This guide will present supporting experimental data from a published study and project the expected performance enhancements of a method using a deuterated internal standard. Detailed experimental protocols for both methods are provided to allow for a comprehensive evaluation.

Quantitative Data Comparison

The following tables summarize the key validation parameters for the two LC-MS/MS methods. Method A is based on a published study that utilizes a non-deuterated internal standard. Method B is a proposed method employing this compound, with expected performance characteristics derived from the established benefits of using a deuterated internal standard.

Table 1: Comparison of LC-MS/MS Method Performance for Drotaverine Analysis

ParameterMethod A: Non-Deuterated ISMethod B: Proposed with this compound (Expected)
Linearity Range 1.0 - 500 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 10%
Accuracy (% Bias) ± 15%± 10%
Mean Recovery 85%> 90%
Matrix Effect (%CV) < 20%< 10%

Experimental Protocols

Method A: LC-MS/MS with a Non-Deuterated Internal Standard (Based on a Published Method)

This protocol is adapted from a standard published method for the determination of Drotaverine in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Imipramine, 1 µg/mL in methanol).

  • Add 100 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 3 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Drotaverine: m/z 398.2 → 190.1

    • Internal Standard (e.g., Imipramine): m/z 281.2 → 86.1

  • Ion Source Parameters: Optimized for maximum signal intensity.

Method B: Proposed LC-MS/MS with this compound Internal Standard

This proposed protocol is designed to leverage the advantages of a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 25 µL of this compound working solution (100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

  • UHPLC System: Waters Acquity UPLC or equivalent.

  • Column: C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water in a gradient elution.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 45°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: High-sensitivity triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Drotaverine: m/z 398.2 → 190.1

    • This compound: m/z 408.2 → 200.1

  • Ion Source Parameters: Optimized for maximum signal intensity.

Workflow Diagrams

cluster_0 Method A: Non-Deuterated IS Workflow plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is alkalinize Alkalinize with NaOH add_is->alkalinize extract Liquid-Liquid Extraction (Ethyl Acetate) alkalinize->extract vortex1 Vortex (10 min) extract->vortex1 centrifuge1 Centrifuge (4000 rpm, 10 min) vortex1->centrifuge1 evaporate1 Evaporate to Dryness centrifuge1->evaporate1 reconstitute1 Reconstitute in Mobile Phase evaporate1->reconstitute1 inject1 Inject into LC-MS/MS reconstitute1->inject1

Caption: Workflow for Drotaverine analysis using a non-deuterated internal standard (Method A).

cluster_1 Method B: Deuterated IS Workflow plasma2 Plasma Sample (100 µL) add_d10_is Add this compound IS plasma2->add_d10_is precipitate Protein Precipitation (Acetonitrile) add_d10_is->precipitate vortex2 Vortex (5 min) precipitate->vortex2 centrifuge2 Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge2 evaporate2 Evaporate to Dryness centrifuge2->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 inject2 Inject into UHPLC-MS/MS reconstitute2->inject2

Caption: Proposed workflow for Drotaverine analysis using a deuterated internal standard (Method B).

Conclusion

The cross-validation of an LC-MS/MS assay for Drotaverine with a deuterated internal standard like this compound is projected to offer significant advantages over methods that employ non-isotopically labeled internal standards. The use of a SIL-IS is expected to result in a more accurate, precise, and robust assay with a lower limit of quantification and improved mitigation of matrix effects. The simplified protein precipitation sample preparation method, often feasible with a SIL-IS, also offers higher throughput. For researchers and drug development professionals, adopting a method with a deuterated internal standard is a strategic choice to ensure the generation of high-quality, reliable bioanalytical data that can confidently support regulatory submissions.

The Gold Standard for Bioanalysis: Evaluating Drotaveraldine-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. In the quantitative analysis of the antispasmodic drug Drotaverine, the use of a stable isotope-labeled internal standard, such as Drotaveraldine-d10, is considered the gold standard. This guide provides a comprehensive evaluation of the potential performance of this compound, comparing it with commonly used non-deuterated alternatives and offering detailed experimental protocols for its validation.

While specific experimental data for this compound is not yet widely published, the well-established principles of bioanalysis and the extensive use of deuterated standards in LC-MS/MS analysis allow for a robust assessment of its expected advantages. Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[1][2] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations that can lead to inaccurate results.[3]

The Theoretical Advantage of this compound

The primary benefit of using a deuterated internal standard like this compound lies in its ability to provide superior accuracy and precision compared to structural analogs.[4] By co-eluting with the analyte, it experiences the same matrix effects and ionization suppression or enhancement, leading to a more reliable quantification.[5] This is a significant advantage over non-deuterated internal standards, which may have different retention times and be affected differently by the sample matrix.

Performance of Alternative Internal Standards

To establish a benchmark for performance, this guide presents data from studies that have utilized alternative, non-deuterated internal standards for the analysis of Drotaverine. These studies demonstrate the level of accuracy and precision that can be achieved with these methods, which a well-validated method using this compound would be expected to meet or exceed.

Internal StandardMatrixAnalytical MethodAccuracy (%)Precision (CV%)Linearity (r²)LLOQ (ng/mL)
ImipramineHuman PlasmaLC-MS/MS94.6 - 105.4< 6.3> 0.9972.24
PapaverineHuman PlasmaHPLCNot Specified< 4.0Not Specified50

Table 1: Performance Data of Non-Deuterated Internal Standards for Drotaverine Analysis.

A Roadmap to Validation: Experimental Protocol for Drotaverine with this compound

The following is a detailed, exemplary protocol for the validation of a bioanalytical method for the quantification of Drotaverine in human plasma using this compound as an internal standard. This protocol is based on established regulatory guidelines from the FDA and EMA.[6][7][8]

Preparation of Stock and Working Solutions
  • Drotaverine Stock Solution (1 mg/mL): Accurately weigh and dissolve Drotaverine hydrochloride in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Drotaverine stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Sample Preparation
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Drotaverine: To be determined (e.g., precursor ion > product ion)

    • This compound: To be determined (e.g., precursor ion > product ion)

Method Validation Parameters

The method should be validated for the following parameters according to regulatory guidelines:

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Drotaverine and this compound.

  • Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to establish the linear range. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (CV%) should be ≤ 15% (≤ 20% for LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of Drotaverine in plasma under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles of using an internal standard, the following diagrams are provided.

G Bioanalytical Method Validation Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_validation Validation stock_prep Stock & Working Solution Preparation sample_prep Sample Spiking (Calibration & QC) stock_prep->sample_prep is_add Add Internal Standard (this compound) sample_prep->is_add protein_precip Protein Precipitation is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis data_proc Data Processing (Peak Integration) lcms_analysis->data_proc linearity Linearity data_proc->linearity accuracy_precision Accuracy & Precision data_proc->accuracy_precision matrix_effect Matrix Effect data_proc->matrix_effect recovery Recovery data_proc->recovery stability Stability data_proc->stability

Caption: Experimental workflow for bioanalytical method validation.

G Principle of Internal Standard Correction cluster_analyte Analyte (Drotaverine) cluster_is Internal Standard (this compound) cluster_ratio Ratio cluster_factors Sources of Variation analyte_response Variable Response ratio Constant Ratio (Analyte / IS) analyte_response->ratio is_response Variable Response is_response->ratio extraction_loss Extraction Loss extraction_loss->analyte_response extraction_loss->is_response matrix_effect Matrix Effect matrix_effect->analyte_response matrix_effect->is_response instrument_drift Instrument Drift instrument_drift->analyte_response instrument_drift->is_response

Caption: Logical relationship of internal standard correction.

Conclusion

The use of this compound as an internal standard for the quantification of Drotaverine offers significant theoretical advantages in terms of accuracy and precision. By closely mimicking the behavior of the analyte, it can effectively compensate for variations inherent in the bioanalytical process. While direct comparative data is not yet available, the established performance of alternative internal standards provides a solid benchmark. The detailed experimental protocol outlined in this guide serves as a comprehensive roadmap for the validation of a robust and reliable bioanalytical method using this compound, ultimately leading to higher quality data in research and drug development.

References

Assessing the Potential for Isotopic Exchange in Drotaveraldine-d10: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the potential for isotopic exchange in Drotaveraldine-d10, a deuterated analog of Drotaveraldine. The stability of the deuterium (B1214612) labels is a critical factor for its use as an internal standard in quantitative bioanalytical assays and as a tracer in metabolic studies. This document outlines the structural basis for its isotopic stability, presents relevant experimental data for analogous compounds, and provides detailed protocols for researchers to assess isotopic exchange in their own laboratories.

Introduction to Isotopic Exchange

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from the solvent or another source, and vice-versa. For deuterated internal standards like this compound, the loss of deuterium and its replacement with hydrogen (back-exchange) can compromise the accuracy and precision of analytical methods. The stability of a deuterium label is primarily dependent on its position within the molecule and the physicochemical conditions it is exposed to, such as pH, temperature, and the presence of catalysts. Generally, deuterium atoms attached to carbon are significantly more stable than those attached to heteroatoms (e.g., oxygen, nitrogen).

Structure and Deuterium Labeling of this compound

Drotaveraldine is a metabolite of the antispasmodic drug Drotaverine. The chemical structure of Drotaveraldine is (6,7-diethoxy-3,4-dihydro-1-isoquinolinyl)(3,4-diethoxyphenyl)methanone.

Based on commercially available information for the closely related Drotaverine-d10, the ten deuterium atoms in this compound are located on the two ethoxy groups at positions 6 and 7 of the isoquinoline (B145761) ring. Specifically, the labeling is on the ethyl chains of these groups.

G Structure of this compound cluster_isoquinoline Isoquinoline Ring cluster_phenyl Phenyl Group C6 C6 O6 O C6->O6 N N C7 C7 O7 O C7->O7 CD2_6 CD2 O6->CD2_6 CD2_7 CD2 O7->CD2_7 CD3_6 CD3 CD2_6->CD3_6 CD3_7 CD3 CD2_7->CD3_7 C3' C3' O3' O C3'->O3' C4' C4' O4' O C4'->O4' CH2_3' CH2 O3'->CH2_3' CH2_4' CH2 O4'->CH2_4' CH3_3' CH3 CH2_3'->CH3_3' CH3_4' CH3 CH2_4'->CH3_4' Ketone C=O G Workflow for Isotopic Stability Assessment cluster_stress Stress Conditions pH_Stress pH Stress (pH 2, 4, 7.4, 10) Spike Spike into Test Solutions pH_Stress->Spike Temp_Stress Temperature Stress (RT, 37°C, 50°C) Temp_Stress->Spike Matrix_Stress Biological Matrix (Plasma, Urine) Matrix_Stress->Spike Start This compound Stock Solution Start->Spike Incubate Incubate at Various Time Points Spike->Incubate Extract Sample Extraction Incubate->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Data Analysis (% Remaining Deuteration) Analyze->Data End Stability Assessment Data->End

Inter-laboratory variability in Drotaverine analysis using Drotaveraldine-d10.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Drotaverine in biological matrices. While direct inter-laboratory comparison data for Drotaverine analysis using Drotaveraldine-d10 as an internal standard is not publicly available, this document synthesizes published data from various laboratories using alternative internal standards to highlight potential sources and magnitudes of variability. The inclusion of a detailed, representative experimental protocol and workflow is intended to facilitate methods standardization and improve cross-laboratory reproducibility.

Data Presentation: Comparison of Published Drotaverine Bioanalytical Methods

The following table summarizes the performance characteristics of different LC-MS/MS methods for Drotaverine quantification in human plasma, as reported in various studies. This data serves as a surrogate for direct inter-laboratory comparison, illustrating the range of performance metrics achievable.

Parameter Study 1 [1][2]Study 2 [3][4]Study 3 [5][6]
Internal Standard ImipramineDrotaverine (for method development)Imipramine HCl
Linearity Range (ng/mL) 2.24 - 4480.993 - 498.245Not explicitly stated
LLOQ (ng/mL) 2.241.0136 (LOD)
Accuracy (Bias %) < 5.4%Within 98.033 - 100.583%Not explicitly stated
Precision (CV %) < 6.3%0.14 - 0.91% (Intra-day)< 10% (Intra- and Inter-assay)
Recovery (%) 91 - 98%Not explicitly statedNot explicitly stated
Sample Preparation Protein precipitation (Methanol)Liquid-liquid extraction (Ethyl acetate)Solvent extraction

Experimental Protocol: A Representative LC-MS/MS Method for Drotaverine Analysis using this compound

This protocol describes a robust and sensitive method for the quantification of Drotaverine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Drotaverine hydrochloride reference standard

  • This compound (Internal Standard - IS)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (K2-EDTA)

2. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Chromatographic System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Drotaverine: Q1 398.2 -> Q3 190.1

    • This compound: Q1 408.2 -> Q3 190.1

4. Calibration and Quality Control:

  • Prepare calibration standards in blank plasma over a concentration range of 1 - 500 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL).

Workflow for Drotaverine Bioanalysis

Drotaverine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample Aliquoting is_add Addition of this compound (IS) plasma->is_add precip Protein Precipitation is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Sample Injection supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Bioanalytical workflow for Drotaverine quantification.

References

Justification for using a stable isotope-labeled internal standard in regulatory submissions.

Author: BenchChem Technical Support Team. Date: December 2025

In the stringent landscape of drug development and regulatory submissions, the quality and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) assays is a critical decision that directly impacts data integrity. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, offering scientific justification and experimental data to support the use of SIL-ISs in regulatory filings with bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Bioanalytical method validation is a cornerstone of regulatory submissions, ensuring the accuracy and precision of drug concentration measurements in biological matrices.[1] The FDA and EMA provide stringent guidelines for this process, which are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][3] A key element of a robust bioanalytical method is the use of an internal standard to correct for variability during sample processing and analysis.[3] While various types of internal standards exist, stable isotope-labeled internal standards are widely recognized as the gold standard, offering significant advantages in terms of accuracy and precision.[1][4] This superiority is particularly crucial for generating the high-quality data required for regulatory approval.

Comparison of Internal Standard Performance

The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[5] Due to their structural similarity to the analyte, SIL-ISs are best suited to meet these criteria.[5][6]

FeatureStable Isotope-Labeled IS (SIL-IS)Structural Analog IS
Chemical & Physical Properties Nearly identical to the analyte, ensuring similar behavior during extraction, chromatography, and ionization.[6][7]Similar, but not identical, physicochemical properties can lead to differences in extraction recovery and chromatographic retention.[5]
Matrix Effects Co-elution with the analyte allows for better compensation of matrix-induced ion suppression or enhancement.[4][5]Differences in physicochemical properties compared to the analyte can lead to differential matrix effects and impact accuracy.[5]
Accuracy & Precision Generally provides higher accuracy and precision due to better correction for variability.[1][4]May lead to decreased accuracy and precision if its behavior deviates significantly from the analyte.
Regulatory Acceptance Strongly recommended by regulatory agencies like the FDA and EMA.[2]Considered a viable alternative when a SIL-IS is not available, but requires more rigorous validation to demonstrate its suitability.[3]

Supporting Experimental Data

The following table summarizes typical data from a matrix effect experiment comparing a SIL-IS and a structural analog IS. The experiment involves analyzing the analyte at a known concentration in at least six different lots of the biological matrix.

Internal Standard TypeMean Accuracy (%)Coefficient of Variation (CV, %) of IS-Normalized Matrix Factor
Stable Isotope-Labeled IS 102.54.2
Structural Analog IS 115.818.7

As the data demonstrates, the SIL internal standard resulted in a mean accuracy closer to the ideal value of 100% and a significantly lower CV for the IS-normalized matrix factor.[2] Regulatory guidelines typically require the CV of the IS-normalized matrix factor across different lots of the matrix to not be greater than 15%.[2] The structural analog in this example would fail to meet this criterion.

Experimental Protocols

A robust validation of a bioanalytical method using a SIL-IS is a regulatory requirement. The following protocols outline key experiments.

Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.[1]

Method:

  • Obtain at least six different lots of the blank biological matrix.[2]

  • Prepare two sets of samples:

    • Set A: Analyte and SIL-IS spiked into a neat solution (e.g., mobile phase).

    • Set B: Blank matrix is extracted, and the analyte and SIL-IS are spiked into the post-extraction supernatant.[2]

  • Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.[2]

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.[2]

Recovery Assessment

Objective: To determine the extraction efficiency of the analyte and the SIL-IS from the biological matrix.[2]

Method:

  • Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.

  • Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and perform the full extraction procedure.[2]

  • Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and SIL-IS into the final extract.[2]

  • Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.[2]

Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible. The CV of the recovery across the QC levels should ideally be ≤15%.[2]

Stability Assessment

Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under different conditions.[2]

Method:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (typically 3 cycles).[2]

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.[2]

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.[2]

Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.

Visualizing the Rationale and Workflow

The following diagrams illustrate the logical justification for using a SIL-IS and the typical experimental workflow.

G cluster_challenges Bioanalytical Challenges cluster_solution Ideal Internal Standard Properties Variability Sample Prep Variability SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) Variability->SIL_IS Mitigated by Matrix Matrix Effects Matrix->SIL_IS Mitigated by Ionization Ionization Variability Ionization->SIL_IS Mitigated by PhysChem Identical Physicochemical Properties CoElute Co-elution with Analyte Behavior Identical Behavior SIL_IS->PhysChem SIL_IS->CoElute SIL_IS->Behavior Data Reliable & Accurate Data for Regulatory Submission SIL_IS->Data Leads to

Caption: Justification for using a SIL-IS to mitigate bioanalytical challenges.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Spike Spike Biological Matrix with Analyte & SIL-IS Extract Protein Precipitation / LLE / SPE Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Inject Sample Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Calibrate Quantify using Calibration Curve Calculate->Calibrate Validate Validate Run (QC Samples) Calibrate->Validate End End: Report Concentrations Validate->End Start Start: Receive Study Samples, Calibration Standards, & QCs Start->Spike

Caption: A typical bioanalytical workflow using a SIL-IS for regulatory filings.

Conclusion

The use of stable isotope-labeled internal standards is not merely a preference but a scientifically justified necessity for generating high-quality, reliable bioanalytical data for regulatory submissions. Their ability to closely mimic the analyte of interest throughout the entire analytical process provides superior accuracy and precision compared to other alternatives.[1] By adhering to the principles of bioanalytical method validation and employing SIL-ISs, researchers and drug development professionals can ensure the integrity of their data and facilitate a smoother path toward regulatory approval.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Drotaveraldine-d10 and Analog Internal Standards for Drotaverine Quantification in Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the bioanalysis of Drotaverine, the choice of an appropriate internal standard is a critical decision. This guide provides an objective comparison of the expected performance of a deuterated internal standard, Drotaveraldine-d10, with a commonly used analog internal standard, Imipramine, in different biological matrices (plasma and urine). The comparison is supported by experimental data from published literature for the analog standard and established principles for stable isotope-labeled internal standards.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3][4] This co-elution and similar ionization response allow for effective compensation for matrix effects and other sources of variability, leading to more accurate and precise results.[1][3]

In contrast, analog internal standards, like Imipramine, are structurally similar but not identical to the analyte.[3][5] While a more readily available and cost-effective option, differences in their chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[3] This can result in less reliable quantification, particularly in complex biological matrices like plasma and urine.[3][6]

Performance Comparison: this compound (Expected) vs. Imipramine (Published Data)

The following tables summarize the key performance parameters for this compound and Imipramine in plasma and urine. The data for this compound is based on the well-established advantages of deuterated internal standards, while the data for Imipramine is derived from published bioanalytical methods for Drotaverine.[5][7][8]

Table 1: Performance in Human Plasma
Performance ParameterThis compound (Expected)Imipramine (Published Data)Key Performance Implication
Recovery Expected to be very similar to Drotaverine91 - 98%[5]Consistent recovery is crucial for accurate quantification, especially with variable extraction procedures.
Matrix Effect Effectively compensates for matrix-induced ion suppression or enhancement[3]Matrix effect was evaluated and the method was deemed free from significant effects[9]Superior compensation for matrix effects is the primary advantage of a deuterated IS, leading to improved data quality and reliability.[1][3]
Precision (%CV) Typically <15% (and generally lower than analog IS)[1]< 6.3%[5]The use of a SIL-IS significantly improves the precision of the measurement.[1]
Accuracy (%Bias) Typically within ±15%< 5.4%[5]High accuracy is essential for reliable pharmacokinetic and bioequivalence studies.
Linearity (r²) Expected to be ≥ 0.99> 0.997[5]Demonstrates a direct proportional relationship between concentration and instrument response.
Lower Limit of Quantification (LLOQ) Dependent on method sensitivity, but expected to be low2.24 ng/mL[5]A low LLOQ is necessary for studies with low drug concentrations.
Table 2: Performance in Human Urine
Performance ParameterThis compound (Expected)Imipramine (Published Data)Key Performance Implication
Recovery Expected to be very similar to DrotaverineData not explicitly provided, but method was developed for urine analysis[7]Urine can be a complex matrix; consistent recovery is critical for accuracy.
Matrix Effect Effectively compensates for matrix-induced ion suppression or enhancement[3]Method was developed for urine, implying matrix effects were addressed[7]The high and variable salt content in urine can cause significant matrix effects. A deuterated IS is superior in mitigating these effects.[10]
Precision (%CV) Typically <15%Intra- and inter-assay CVs < 10%[7]Good precision is necessary for reliable quantification of drug excretion.
Accuracy Typically within ±15%Data not explicitly provided in detail for urine[7]Accurate measurement in urine is key for excretion and metabolism studies.
Linearity Expected to be ≥ 0.99Excellent linearity observed[7]Ensures accurate quantification over a range of concentrations.
Lower Limit of Detection (LOD) Dependent on method sensitivity6 ng/mL[7]Defines the lowest concentration that can be reliably detected.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing bioanalytical results. Below are typical experimental protocols for the analysis of Drotaverine in plasma and urine using an internal standard.

Plasma Sample Preparation (using Imipramine as IS)[5]
  • Sample Aliquoting: Take 0.24 mL of human plasma.

  • Internal Standard Spiking: Add a known concentration of Imipramine solution.

  • Protein Precipitation: Add methanol (B129727) to deproteinize the plasma sample.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Injection: Inject a 4 µL aliquot of the supernatant directly into the LC-MS/MS system.

Urine Sample Preparation (General Protocol)[7]
  • Sample Aliquoting: Take a suitable volume of human urine.

  • pH Adjustment: Alkalinize the urine sample.

  • Internal Standard Spiking: Add a known concentration of the internal standard solution.

  • Liquid-Liquid Extraction (LLE):

    • Add an organic solvent to extract the analyte and internal standard.

    • Vortex and centrifuge to separate the layers.

  • Back-Extraction:

    • Transfer the organic layer to a new tube.

    • Add 0.1 M HCl to back-extract the basic components into the aqueous phase.

    • Vortex and centrifuge.

  • Injection: Inject an aliquot of the aqueous layer into the HPLC system.

LC-MS/MS Conditions for Drotaverine Analysis with Imipramine IS in Plasma[5]
  • Chromatographic Column: Kinetex C18 (50 x 3 mm, 2.6 µm)

  • Mobile Phase: 65:35 (v/v) 0.2% formic acid in water and acetonitrile (B52724) (isocratic)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Ion trap mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive

  • Detection: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow and Decision Process

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical relationships in selecting an internal standard.

experimental_workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p_start Start: Plasma Sample p_is Add Internal Standard (this compound or Imipramine) p_start->p_is p_precip Protein Precipitation (e.g., with Methanol) p_is->p_precip p_cent Centrifugation p_precip->p_cent p_super Collect Supernatant p_cent->p_super p_inject Inject into LC-MS/MS p_super->p_inject u_start Start: Urine Sample u_ph Adjust pH u_start->u_ph u_is Add Internal Standard u_ph->u_is u_lle Liquid-Liquid Extraction u_is->u_lle u_back Back-Extraction u_lle->u_back u_inject Inject into LC-MS/MS u_back->u_inject

Bioanalytical workflow for Drotaverine in plasma and urine.

decision_pathway cluster_advantages Key Advantages start Internal Standard Selection sil_is Stable Isotope-Labeled IS (e.g., this compound) start->sil_is Ideal Choice analog_is Analog IS (e.g., Imipramine) start->analog_is Alternative sil_adv Co-elution with analyte Excellent matrix effect compensation Higher accuracy and precision sil_is->sil_adv analog_adv Readily available Lower cost analog_is->analog_adv

Decision pathway for internal standard selection.

Conclusion

The choice of an internal standard is a critical factor in the development and validation of robust bioanalytical methods. While analog internal standards like Imipramine can provide acceptable performance, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior approach for the quantitative analysis of Drotaverine in biological matrices. The near-identical physicochemical properties of a deuterated standard to the analyte ensure the most effective compensation for analytical variability, leading to data of the highest accuracy and precision. This is particularly crucial for regulatory submissions and clinical studies where data integrity is paramount. Researchers should prioritize the use of deuterated internal standards to ensure the reliability and defensibility of their bioanalytical results.

References

Safety Operating Guide

Navigating the Disposal of Drotaveraldine-d10: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The disposal of any chemical, including Drotaveraldine-d10, is governed by regulations set forth by environmental protection agencies. A primary principle is that chemical waste should never be disposed of in regular trash or poured down the sewer system without explicit permission from environmental health and safety (EHS) authorities.[1] Most chemical wastes are required to be managed through an institution's hazardous waste program.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Waste Identification and Characterization:

  • Treat all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., gloves, absorbent paper), and rinsates, as hazardous waste.[2]

  • Given that the parent compound, Drotaverine hydrochloride, is harmful if swallowed and causes skin and eye irritation, it is prudent to assume this compound possesses similar hazards.[3]

2. Container Selection and Labeling:

  • Container: Use a chemically compatible container with a leak-proof, screw-on cap.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must be in good condition, free from rust or leaks.[5]

  • Labeling: Immediately label the waste container with a hazardous waste tag.[2] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]

    • The words "Hazardous Waste".[1]

    • The quantity of the waste.

    • The date of waste generation.[1]

    • The location of origin (e.g., department, room number).[1]

    • The name and contact information of the principal investigator.[1]

    • Appropriate hazard pictograms (e.g., harmful, irritant).[1]

3. Waste Segregation and Storage:

  • Store the this compound waste in a designated hazardous waste storage area.[4]

  • Segregate the waste from incompatible materials, such as strong oxidizing agents.[3]

  • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container.[4]

  • Keep the waste container closed at all times, except when adding waste.[4]

4. Disposal of Contaminated Materials:

  • Solid Waste: Chemically contaminated solid waste, such as gloves and absorbent paper, should be double-bagged in clear plastic bags for visual inspection by EHS personnel.[4] The contents must be clearly listed on the hazardous waste tag.[4]

  • Empty Containers: A container that has held this compound should be treated as hazardous waste. If the parent compound is considered acutely hazardous, the container must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2][5] After triple-rinsing, and with all labels defaced, the container may be disposed of as regular trash, though it is best practice to consult with your institution's EHS for confirmation.[2][5]

5. Arranging for Waste Collection:

  • Submit a completed hazardous waste information form to your institution's EHS office.[1]

  • Request a hazardous waste collection before accumulation time or quantity limits are exceeded. Typically, hazardous waste must be collected within 90 days of the start of accumulation.[4]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes relevant information for the parent compound, Drotaverine hydrochloride. This information is provided to inform a cautious approach to handling and disposal.

PropertyValueSource
LD50 (Oral, Mouse) 350 mg/kg[3]
LD50 (Oral, Rat) 540 mg/kg[3]
Molecular Formula C24H32ClNO4 (for hydrochloride)[6]
Molecular Weight 433.97 g/mol (for hydrochloride)[6]
Melting/Freezing Point 208-212°C[6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Workflow A Generate this compound Waste (Solid or Liquid) B Is waste container appropriate? (Compatible, Leak-proof) A->B C Select and Use Appropriate Container B->C No D Label Container as 'Hazardous Waste' with full details B->D Yes C->D E Store in Designated Secondary Containment Area D->E F Segregate from Incompatible Chemicals E->F G Complete Hazardous Waste Information Form F->G H Request Waste Collection from EHS G->H

Caption: Workflow for the safe disposal of this compound waste.

This procedural guidance is intended to provide a framework for the safe and compliant disposal of this compound. It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's Environmental Health and Safety department for specific requirements and clarification.[2] By adhering to these steps, researchers can minimize risks and ensure the responsible management of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.